3-Methyl-1-(2-phenylethyl)piperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one: Synthesis, Properties, and Application in Opioid Synthesis
This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of potent synthetic opioids. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as 3-methyl-1-phenethyl-4-piperidone, is a derivative of 4-piperidinone. Its significance in the scientific community, particularly in the realm of medicinal chemistry, is primarily due to its role as a direct precursor in the synthesis of 3-methylfentanyl.[1][2][3] 3-Methylfentanyl is a highly potent synthetic opioid, estimated to be several thousand times stronger than morphine, with the cis-isomers being the more pharmacologically active.[1] The introduction of a methyl group at the 3-position of the piperidine ring has a profound impact on the analgesic potency of the resulting fentanyl analogue.[2] Understanding the synthesis and properties of this precursor is therefore critical for the development of novel analgesics and for forensic analysis of illicitly produced opioids.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the CAS number 129164-39-2 is predominantly cited, the alternative CAS number 82003-82-5 is also associated with this compound in some chemical databases.[4][5][6][7][8]
| Property | Value | Source(s) |
| CAS Number | 129164-39-2 | [4][5][6] |
| Alternate CAS Number | 82003-82-5 | [8] |
| Molecular Formula | C₁₄H₁₉NO | [4][6] |
| Molecular Weight | 217.31 g/mol | [4][6] |
| Density | 1.023 g/cm³ | [4] |
| Boiling Point | 338.1 °C at 760 mmHg | [4][8] |
| Melting Point | 111-112 °C | [8] |
| Flash Point | 148.2 °C | [4][8] |
| Refractive Index | 1.530 | [4] |
| Solubility | Insoluble in water | [4] |
| Synonyms | 3-Methyl-1-phenethylpiperidin-4-one, 1-Phenethyl-3-methyl-4-piperidone, 4-Piperidinone, 3-methyl-1-(2-phenylethyl)- | [6][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves a two-step process starting from a 3-substituted pyridine-4-alcohol. This approach is advantageous due to the availability of the starting materials and the straightforward reaction conditions.
A patented method outlines the following general procedure:
Step 1: Quaternary Ammonium Salt Formation
The first step involves the reaction of a 3-substituted pyridine-4-alcohol with a phenethyl halide (e.g., phenethyl bromide) to form a quaternary ammonium salt. This reaction can be carried out with or without a solvent.
Step 2: Reduction and Isomerization
The resulting quaternary ammonium salt is then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent. This is followed by an isomerization to yield the final product, this compound.
Below is a detailed experimental protocol based on this synthetic strategy.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methylpyridin-4-ol
-
2-Phenylethyl bromide
-
Anhydrous methanol
-
Sodium borohydride (NaBH₄)
-
Nitrogen gas
-
Standard laboratory glassware (three-necked flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Step 1: Formation of the Quaternary Ammonium Bromide Salt
-
In a suitable reaction vessel, combine 3-methylpyridin-4-ol and 2-phenylethyl bromide. The molar ratio of the pyridine to the bromide should be approximately 1:1 to 1:2.5.
-
The reaction can be performed neat or in a solvent such as methyl tertiary butyl ether, acetonitrile, or dichloromethane.
-
Heat the reaction mixture to a temperature between 20 °C and 90 °C and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, the quaternary ammonium bromide salt is obtained and can be used directly in the next step.
-
-
Step 2: Reduction and Isomerization to this compound
-
In a 500 mL three-necked flask under a nitrogen atmosphere, add the quaternary ammonium bromide salt obtained from the previous step.
-
Add 250 mL of anhydrous methanol to the flask and cool the mixture to 0 °C using an ice bath while stirring.
-
After stirring for 10 minutes at 0 °C, slowly add solid sodium borohydride (approximately 10.2 g, 0.27 mol) in portions. The addition should be controlled to manage the evolution of gas.
-
Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to 10-20 °C.
-
Continue to stir the reaction for 3-5 hours, monitoring its progress by TLC.
-
Upon completion of the reaction, the desired product, this compound, is formed.
-
The crude product can be purified by salification with an acid (e.g., hydrochloric acid or tartaric acid) and recrystallization from ethanol, followed by liberation of the free base with a mild base such as 1M sodium hydroxide.
-
Caption: Synthetic workflow for this compound.
Application in the Synthesis of 3-Methylfentanyl
The primary application of this compound is as a key intermediate in the synthesis of 3-methylfentanyl, a potent opioid analgesic.[2][3] The synthesis of 3-methylfentanyl from this precursor generally follows a two-step process: reductive amination followed by acylation.
-
Reductive Amination: this compound is reacted with aniline in the presence of a reducing agent to form N-phenyl-3-methyl-1-(2-phenylethyl)piperidin-4-amine. This step is crucial as it introduces the N-phenyl group at the 4-position of the piperidine ring.
-
Acylation: The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride to yield the final product, 3-methylfentanyl.
Caption: Pathway from the precursor to 3-Methylfentanyl.
Spectroscopic Data
Conclusion
This compound is a compound of significant interest due to its role as a direct precursor to the potent synthetic opioid, 3-methylfentanyl. Its synthesis from readily available starting materials makes it an accessible intermediate for both legitimate research and illicit manufacturing. A thorough understanding of its properties and synthesis is essential for the scientific and forensic communities. Further research to fully characterize this compound, including detailed spectroscopic analysis, would be a valuable contribution to the field.
References
- 1. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. canbipharm.com [canbipharm.com]
- 6. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]
- 7. 3-METHYL-1-(2-PHENYL)ETHYL-4-PIPERIDINONE | 129164-39-2 [chemicalbook.com]
- 8. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a derivative of piperidin-4-one, a class of compounds with significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common structural motif in many biologically active molecules and approved pharmaceuticals.[1][2][3] The physicochemical properties of this specific derivative are crucial for understanding its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
This compound is a tertiary amine and a ketone. The presence of a methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning this compound can exist as a racemate or as individual enantiomers. It is identified by the following CAS numbers: 82003-82-5 and 129164-39-2.[4][5][6][7][8][9][10]
The molecular structure consists of a central piperidin-4-one ring, an N-substituted phenylethyl group, and a methyl group at the C-3 position.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that much of the publicly available data originates from chemical suppliers and may be predicted rather than experimentally determined. Therefore, these values should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | [4][5][6] |
| Molecular Weight | 217.31 g/mol | [4][5][6] |
| Melting Point | 111-112 °C | [4] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| LogP (octanol-water partition coefficient) | 2.09 | [4] |
| pKa (predicted) | 8.06 ± 0.40 | [9] |
| Flash Point | 148.2 ± 11.9 °C | [4] |
| Refractive Index | 1.527 | [4] |
| Solubility | Insoluble in water | [11] |
Detailed Discussion of Physicochemical Parameters
-
Melting and Boiling Points: The relatively high melting and boiling points are consistent with a molecule of this molecular weight containing a polar ketone group and a tertiary amine, leading to stronger intermolecular forces than a nonpolar analogue.[4] The purity of the compound will significantly influence the observed melting point; impurities typically depress and broaden the melting range.
-
Solubility: The molecule is reported to be insoluble in water.[11] This is expected given the significant nonpolar surface area from the phenylethyl group and the piperidine ring. The basic nitrogen atom offers a site for protonation, which would increase aqueous solubility at lower pH values. The solubility of piperidine-containing compounds is often pH-dependent.[12] For drug development purposes, solubility is likely to be higher in organic solvents and potentially in acidic aqueous solutions.
-
Lipophilicity (LogP): The predicted LogP of 2.09 suggests that this compound is moderately lipophilic.[4] This property is a key determinant of a drug's ability to cross cell membranes and its distribution in the body. A LogP in this range often indicates good oral absorption.
-
Acidity/Basicity (pKa): The predicted pKa of 8.06 is attributed to the protonated tertiary amine of the piperidine ring.[9] This value indicates that the compound will be predominantly in its protonated, charged form in acidic environments (e.g., the stomach) and will transition to its neutral, uncharged form as the pH increases towards physiological and basic conditions. This has significant implications for its absorption and distribution.
Synthesis and Purification
Understanding the synthesis of this compound provides context for potential impurities and informs purification strategies.
Synthetic Pathway Overview
A common approach to synthesizing N-substituted piperidin-4-ones is through the Mannich condensation.[1][2] A patent describes a method starting from 3-substituted pyridine-4-alcohol, which undergoes quaternization with a phenethyl halide, followed by reduction and isomerization to yield the desired 3-substitued-1-phenethyl piperidine-4-ketone.[5]
The general workflow for synthesis and purification can be visualized as follows:
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol for Purification: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Given the likely solubility profile, a polar protic solvent like ethanol or a solvent mixture such as ethanol/water or ethyl acetate/hexanes would be appropriate starting points.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a candidate solvent (e.g., ethanol) at its boiling point.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenylethyl group (typically in the 7.1-7.3 ppm range), the aliphatic protons of the phenylethyl and piperidine ring (likely in the 1.5-3.5 ppm range), and a distinct signal for the methyl group (likely a doublet in the 0.8-1.2 ppm range). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (ketone) in the downfield region (around 208-212 ppm). Aromatic carbons will appear in the 120-140 ppm range, while the aliphatic carbons of the piperidine and phenylethyl groups will be found in the upfield region (20-60 ppm).
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the ketone is expected around 1715 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine will likely appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 217. Common fragmentation patterns for N-phenethyl piperidines involve cleavage at the benzylic position, which would lead to a prominent fragment ion at m/z 91 (the tropylium ion).
Experimental Protocol for Spectroscopic Analysis
The following outlines a general procedure for obtaining spectroscopic data.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 5. canbipharm.com [canbipharm.com]
- 6. scbt.com [scbt.com]
- 7. 3-METHYL-1-(2-PHENYL)ETHYL-4-PIPERIDINONE | 129164-39-2 [chemicalbook.com]
- 8. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]
- 9. Page loading... [guidechem.com]
- 10. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. swgdrug.org [swgdrug.org]
An In-depth Technical Guide to the Structural Elucidation and Isomers of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidin-4-one that serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent synthetic opioids such as 3-methylfentanyl.[1][2] The precise structural characterization and the separation and identification of its isomers are of paramount importance for ensuring the desired pharmacological profile and for regulatory compliance in drug development. The introduction of a methyl group at the 3-position of the piperidine ring creates stereogenic centers, leading to the existence of both diastereomers (cis and trans) and enantiomers, each potentially exhibiting distinct biological activities.
This technical guide provides a comprehensive overview of the structural elucidation of this compound using modern spectroscopic techniques and delves into the complexities of its stereoisomerism, offering insights into their separation and characterization.
Part 1: Structural Elucidation
The unambiguous determination of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the major protons are detailed in the table below. The exact values can vary slightly depending on the solvent and the isomeric form (cis or trans).
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (from 2D NMR) |
| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet | Correlates with the phenylethyl CH₂ groups |
| Phenylethyl CH₂ (α to Ph) | 2.80 - 2.95 | Triplet | Correlates with Ar-H and the other phenylethyl CH₂ |
| Phenylethyl CH₂ (β to Ph) | 2.60 - 2.75 | Triplet | Correlates with the α-CH₂ and piperidine ring protons |
| Piperidine H2, H6 | 2.50 - 3.20 | Multiplets | Correlates with adjacent piperidine protons |
| Piperidine H5 | 2.30 - 2.60 | Multiplet | Correlates with H6 and H3/H-methyl |
| Piperidine H3 | 2.20 - 2.50 | Multiplet | Correlates with H2, H5, and the 3-methyl group |
| 3-Methyl (CH₃) | 0.90 - 1.10 | Doublet | Correlates with H3 |
Causality Behind Signal Assignment: The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring current. The phenylethyl protons appear as triplets due to coupling with their adjacent methylene protons. The protons on the piperidine ring exhibit complex multiplets due to overlapping signals and varying coupling constants depending on their axial or equatorial positions and the relative stereochemistry of the methyl group. The 3-methyl group appears as a doublet due to coupling with the proton at the C3 position. 2D NMR techniques such as COSY (Correlation Spectroscopy) are crucial to definitively assign the connectivity of these protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 208 - 212 |
| Aromatic (ipso-C) | 139 - 141 |
| Aromatic (ortho, meta, para-C) | 125 - 129 |
| Phenylethyl CH₂ (α to Ph) | 60 - 62 |
| Piperidine C2, C6 | 52 - 58 |
| Phenylethyl CH₂ (β to Ph) | 33 - 35 |
| Piperidine C5 | 40 - 45 |
| Piperidine C3 | 45 - 50 |
| 3-Methyl (CH₃) | 10 - 15 |
Rationale for Chemical Shift Ranges: The carbonyl carbon (C4) is significantly deshielded and appears at the lowest field. The aromatic carbons resonate in their characteristic region. The carbons of the phenylethyl group and the piperidine ring have distinct chemical shifts based on their proximity to the nitrogen atom and the carbonyl group. The chemical shifts of the piperidine ring carbons, particularly C3 and C5, will differ between the cis and trans isomers due to different steric environments.[3] 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating the proton signals with their directly attached carbons and neighboring carbons, respectively, solidifying the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. For this compound (Molecular Weight: 217.31 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 217.
Key Fragmentation Pathways: The fragmentation pattern is a molecular fingerprint. Key expected fragments include:
-
m/z 126: Loss of the phenylethyl group ([M - C₈H₉]⁺) via cleavage of the C-N bond.
-
m/z 91: The tropylium ion ([C₇H₇]⁺), a common fragment from the phenylethyl moiety.
-
m/z 112: A fragment arising from cleavage of the piperidine ring. This is a prominent peak in the mass spectrum of the parent compound, N-phenethyl-4-piperidone.[4][5]
-
m/z 57: A fragment corresponding to the [C₃H₅O]⁺ ion.
The presence and relative abundance of these fragments provide strong evidence for the proposed structure.
Caption: Workflow for the structural elucidation of the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the ketone, typically in the range of 1710-1730 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic and aliphatic portions of the molecule.
Part 2: Isomers of this compound
The presence of a methyl group at the 3-position of the piperidine ring introduces stereoisomerism. This molecule can exist as diastereomers (cis and trans) and each of these diastereomers is a racemic mixture of two enantiomers.
Diastereomers: Cis and Trans Isomers
The relative orientation of the methyl group at C3 and a substituent at C4 (in derivatives) or the conformation of the ring can be described as cis or trans. In the context of this compound, the cis and trans isomers refer to the relative orientation of the methyl group with respect to the larger phenylethyl group at the nitrogen, which influences the preferred conformation of the piperidine ring. The cis isomer generally has the 3-methyl group in an axial position to avoid steric hindrance, while the trans isomer would have it in an equatorial position.[1]
Synthesis and Separation of Diastereomers: The synthesis of 3-alkyl-4-piperidones often results in a mixture of cis and trans diastereomers.[6] These diastereomers have different physical properties (e.g., boiling points, melting points, and polarity) and can be separated using standard chromatographic techniques.
Experimental Protocol: Column Chromatography for Diastereomer Separation
-
Stationary Phase: Alumina (neutral) is often effective for the separation of piperidine derivatives.[6] Silica gel can also be used.
-
Mobile Phase: A non-polar solvent system with a polar modifier is typically employed. A gradient of ethyl acetate in hexanes or a similar solvent mixture is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure: a. Prepare a column with the chosen stationary phase. b. Dissolve the crude mixture of cis and trans isomers in a minimal amount of the mobile phase. c. Load the sample onto the column. d. Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity. e. Collect fractions and analyze them by TLC or another appropriate analytical technique (e.g., GC-MS or ¹H NMR) to identify the separated isomers.
-
Causality: The separation is based on the differential adsorption of the diastereomers to the stationary phase. The less polar isomer will typically elute first. The difference in polarity arises from the different spatial arrangements of the polar functional groups, which affects their interaction with the adsorbent.
Enantiomers
Both the cis and trans diastereomers of this compound are chiral and therefore exist as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.
Separation of Enantiomers: The separation of enantiomers requires a chiral environment. This is most commonly achieved using chiral high-performance liquid chromatography (HPLC).[7]
Experimental Protocol: Chiral HPLC for Enantiomeric Resolution
-
Chiral Stationary Phase (CSP): A variety of CSPs are available, often based on chiral selectors such as cyclodextrins, polysaccharides (e.g., cellulose or amylose derivatives), or proteins. The choice of CSP is crucial and often determined empirically. For piperidine derivatives, polysaccharide-based columns are often a good starting point.[8]
-
Mobile Phase: The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). The choice depends on the CSP and the analyte.
-
Procedure: a. Equilibrate the chiral column with the chosen mobile phase. b. Dissolve the racemic mixture of one of the diastereomers (e.g., the isolated cis isomer) in the mobile phase. c. Inject the sample onto the HPLC system. d. Monitor the elution profile using a suitable detector (e.g., UV). e. The two enantiomers will elute at different retention times.
-
Rationale: The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral stationary phase. These complexes have different stabilities and, therefore, the enantiomers travel through the column at different rates, leading to their separation.
Caption: Logical workflow for the separation of isomers.
Conclusion
The structural elucidation and isomer separation of this compound are critical steps in the development of pharmaceuticals derived from this intermediate. A combination of NMR and mass spectrometry provides a robust method for structural confirmation, while chromatographic techniques, including column chromatography and chiral HPLC, are essential for the isolation and characterization of its stereoisomers. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.
References
- 1. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. swgdrug.org [swgdrug.org]
- 5. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
spectroscopic data (NMR, IR, MS) of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted piperidinone that belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology. The piperidin-4-one core is a versatile scaffold found in numerous biologically active molecules, including synthetic opioids. The presence of the N-phenylethyl group is a common feature in many potent analgesics, making this compound and its analogs relevant in drug discovery and forensic analysis.
Accurate structural elucidation and purity assessment are critical for any chemical entity intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The protocols and interpretations herein are grounded in established principles and data from closely related analogs, providing a robust framework for researchers.
Molecular Structure and Key Features
The structure of this compound incorporates a piperidinone ring, a methyl group at the 3-position, and an N-phenylethyl substituent. Understanding the connectivity and stereochemistry of this molecule is the first step in interpreting its spectroscopic output.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides direct evidence of the molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The introduction of a methyl group at the C3 position introduces a chiral center, leading to more complex splitting patterns for the adjacent methylene protons (C2 and C5), which become diastereotopic.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.20-7.35 | m | 5H | Phenyl group protons |
| H-2 | 2.85-3.10 | m | 2H | Piperidine ring |
| H-3 | 2.60-2.75 | m | 1H | Piperidine ring |
| H-5 | 2.45-2.60 | m | 2H | Piperidine ring |
| H-6 | 2.75-2.95 | m | 2H | Piperidine ring |
| N-CH₂ (α) | 2.80-2.95 | m | 2H | Ethyl side chain |
| N-CH₂ (β) | 2.65-2.80 | m | 2H | Ethyl side chain |
| C3-CH₃ | 1.10-1.20 | d | 3H | Methyl group |
Expertise & Causality:
-
Aromatic Protons (7.20-7.35 ppm): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in their characteristic region.
-
Piperidine Ring Protons (2.45-3.10 ppm): These protons reside in a region deshielded by the adjacent nitrogen and carbonyl group. The signals are expected to be complex multiplets due to overlapping signals and diastereotopicity. The protons on C2 and C6, being adjacent to the nitrogen, will be further downfield.
-
N-Phenylethyl Protons (2.65-2.95 ppm): The two methylene groups of the phenylethyl chain will likely appear as overlapping multiplets around 2.8 ppm.
-
Methyl Protons (1.10-1.20 ppm): The methyl group at C3 is adjacent to a single proton (H-3), and thus is predicted to be a doublet. Its upfield chemical shift is typical for an aliphatic methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | 208-212 | C4 (Carbonyl) |
| C-Ar (quat) | 139-141 | C1' (ipso-Carbon) |
| C-Ar (CH) | 128-129 | C2', C3', C5', C6' |
| C-Ar (CH) | 126-127 | C4' |
| N-CH₂ (α) | 58-62 | Ethyl side chain |
| Piperidine CH₂ | 50-55 | C2, C6 |
| Piperidine CH₂ | 40-45 | C5 |
| Piperidine CH | 45-50 | C3 |
| N-CH₂ (β) | 33-36 | Ethyl side chain |
| CH₃ | 12-16 | C3-Methyl |
Expertise & Causality:
-
Carbonyl Carbon (208-212 ppm): The ketone carbonyl carbon is highly deshielded and appears far downfield, a characteristic signature.
-
Aromatic Carbons (126-141 ppm): The aromatic carbons appear in their typical region, with the quaternary ipso-carbon being the most deshielded.
-
Piperidine and Ethyl Carbons (33-62 ppm): The carbons adjacent to the nitrogen (C2, C6, and Cα of the ethyl group) are deshielded and appear in the 50-62 ppm range. The remaining aliphatic carbons appear further upfield.
-
Methyl Carbon (12-16 ppm): The methyl carbon is the most shielded and appears at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration |
| 3020-3080 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |
| ~1715 | Strong | C=O Stretch (Ketone) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1100-1200 | Medium | C-N Stretch |
| 700-750 | Strong | Monosubstituted Benzene Bend |
Expertise & Causality:
-
C=O Stretch (~1715 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong absorption from the ketone carbonyl group. This is a highly reliable diagnostic peak for the piperidin-4-one core.
-
C-H Stretches (2850-3080 cm⁻¹): The region just above 3000 cm⁻¹ will show the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will contain the stretches from the numerous aliphatic C-H bonds.
-
Aromatic Bending (700-750 cm⁻¹): A strong band in this region is characteristic of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula is C₁₄H₁₉NO, giving an exact mass of 217.15. The molecular ion peak is expected at m/z 217 .
-
Key Fragments: The fragmentation of N-phenylethyl piperidines is often dominated by cleavage at the benzylic position and within the piperidine ring.
| m/z (Predicted) | Proposed Fragment | Significance |
| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion |
| 126 | [M - C₆H₅CH₂]⁺ | Loss of benzyl radical |
| 112 | [C₇H₁₄N]⁺ | Piperidine ring fragment |
| 105 | [C₇H₇O]⁺ / [C₈H₉]⁺ | Tropylium ion or phenylethyl fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Trustworthiness: Self-Validating Systems The combination of these techniques provides a self-validating system. The molecular formula determined by high-resolution mass spectrometry (HRMS) must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR must correspond to the chemical shifts seen in NMR (e.g., a C=O stretch in IR and a carbonyl peak >200 ppm in ¹³C NMR).
Fragmentation Pathway Diagram
Caption: Plausible EI fragmentation pathway for the title compound.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While experimental data for this specific molecule is not widely published, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made based on the known properties of its structural components and related analogs. The predicted data presented in this guide—a strong carbonyl stretch around 1715 cm⁻¹ in the IR, a molecular ion at m/z 217, and characteristic chemical shifts for the phenylethyl, piperidinone, and methyl groups in the NMR—provides a robust template for researchers to confirm the identity and purity of this compound. This analytical framework is essential for ensuring the quality and reliability of materials used in drug development and other scientific investigations.
An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one for Pharmaceutical Development
This guide provides a comprehensive technical overview of the essential solubility and stability studies for 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the strategic approach, detailed experimental protocols, and critical data interpretation necessary to characterize this molecule for further development. The methodologies described herein are grounded in authoritative regulatory guidelines to ensure scientific integrity and robustness.
Introduction and Physicochemical Profile
This compound is a substituted piperidine derivative recognized for its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl analogs.[1][2] Understanding its fundamental physicochemical properties is the cornerstone of any successful drug development program, directly influencing formulation strategies, bioavailability, and stability.[3] The piperidine ring, a privileged scaffold in medicinal chemistry, imparts specific characteristics to the molecule, including basicity due to the nitrogen atom, which significantly impacts its solubility and stability profile.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82003-82-5; 129164-39-2 | [6][7] |
| Molecular Formula | C₁₄H₁₉NO | [6][7] |
| Molecular Weight | 217.31 g/mol | [6][7] |
| Melting Point | 111-112 °C | [6] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [6] |
| LogP (Predicted) | 2.09 | [6] |
| Appearance | Expected to be a solid at room temperature | Inferred from melting point |
The predicted LogP of 2.09 suggests that the molecule is lipophilic, which may present challenges for aqueous solubility.[3][6] The presence of the tertiary amine in the piperidine ring indicates that the compound is a weak base, and its solubility will likely be pH-dependent.[4][8]
Solubility Assessment: A Phased Approach
A thorough understanding of the solubility of this compound is critical for predicting its in vivo absorption and for guiding formulation development.[2] We will explore both kinetic and thermodynamic solubility to build a comprehensive profile.
The Rationale: Kinetic vs. Thermodynamic Solubility
In early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening. These assays measure the concentration at which a compound, rapidly introduced from a DMSO stock solution into an aqueous buffer, begins to precipitate.[9][10] While valuable for initial rank-ordering, kinetic solubility can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[7][11]
Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[12][13] This measurement is more representative of in vivo conditions and is crucial for later-stage development and formulation design.[9]
Diagram 1: General Workflow for Solubility Assessment
Caption: Phased approach to solubility testing.
Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method and is designed to determine the pH-solubility profile of this compound, in accordance with WHO and other regulatory guidance.[14]
Materials:
-
This compound (solid)
-
Phosphate buffer (pH 1.2, 4.5, 6.8, 7.4) and other relevant buffers
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials for each pH buffer to be tested. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective pH buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for at least 2 hours to allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PVDF) and dilute with mobile phase to a concentration within the validated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
Table 2: Hypothetical pH-Solubility Profile for this compound
| pH | Solubility (µg/mL) | Biopharmaceutical Relevance |
| 1.2 | > 1000 | Stomach |
| 4.5 | 550 | Small Intestine (upper) |
| 6.8 | 85 | Small Intestine (lower) |
| 7.4 | 50 | Blood/Systemic Circulation |
The expected results would show significantly higher solubility at lower pH values, where the basic piperidine nitrogen is protonated, forming a more soluble salt.[4] This pH-dependent solubility is a critical factor for oral drug delivery, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[15]
Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15] These studies are mandated by regulatory agencies like the FDA and EMA and are guided by the ICH Q1A(R2) guidelines.[1]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies. The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[16][17] For this compound, potential degradation pathways, inferred from studies on fentanyl analogs and other piperidine-containing molecules, include:
-
N-dealkylation: Cleavage of the phenylethyl group from the piperidine nitrogen.[8][11]
-
Oxidation: Formation of an N-oxide at the piperidine nitrogen or oxidation of the carbon adjacent to the nitrogen.[7][11]
-
Hydrolysis: Potential reactions involving the ketone functional group, although this is generally more stable than esters or amides.
-
Photodegradation: Degradation upon exposure to light, which can initiate radical-based reactions.[7][13]
Diagram 2: Forced Degradation Study Workflow
Caption: Systematic approach to forced degradation studies.
Experimental Protocol: Forced Degradation Study
Objective: To generate degradation products and validate a stability-indicating analytical method. A target degradation of 5-20% is generally desirable to ensure that the primary degradation products are formed without overly complex secondary degradation.[16]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Sample at various time points.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Sample at various time points. Fentanyl analogs have shown instability in strongly alkaline environments.[11]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]
-
Thermal Degradation: Expose both solid drug substance and the stock solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid drug substance and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the appropriate concentration. Analyze using the developed HPLC or LC-MS/MS method.
-
Data Evaluation:
-
Assess the percentage degradation of the parent compound.
-
Monitor for the appearance of new peaks (degradation products).
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
-
Calculate mass balance to account for all the material.
-
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is required to separate the parent compound from any process-related impurities and degradation products.[17] A reversed-phase HPLC (RP-HPLC) method with UV or MS detection is the standard approach.
Method Development Considerations
-
Column Selection: A C18 or a Biphenyl column is often suitable for the analysis of fentanyl analogs and other basic compounds, offering good retention and selectivity.[12][18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typical.[18][19] For basic compounds like this, controlling the mobile phase pH is critical to achieve good peak shape. A pH between 7.5 and 11 can deprotonate the analyte, making it more non-polar and suitable for reversed-phase separation.[8] Alternatively, a low pH mobile phase with an ion-pairing agent can be used.
-
Detection: A PDA detector is useful for peak purity assessment. For higher sensitivity and structural elucidation of degradation products, a mass spectrometer (MS) is invaluable.[7][11]
Example HPLC Method Parameters
Table 3: Example Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
| Column | Restek Raptor Biphenyl (or equivalent), 100 x 4.6 mm, 2.7 µm | Provides unique selectivity for aromatic and basic compounds.[12] |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 8.5 with Ammonium Hydroxide | High pH to ensure the basic analyte is in its neutral form for better retention and peak shape.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[20] |
| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | To improve peak shape and reduce viscosity.[18] |
| Detector | PDA at 220 nm and/or MS (ESI+) | Aromatic rings provide UV absorbance; MS for sensitive detection and identification. |
| Injection Vol. | 5 µL | To avoid column overloading. |
This method would require full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10]
Formulation Strategies to Enhance Solubility and Stability
Given the lipophilic nature and poor aqueous solubility at physiological pH, formulation strategies will likely be necessary to achieve adequate bioavailability for this compound if it were to be developed as an API.
-
Salt Formation: Creating a salt of the basic piperidine nitrogen with a pharmaceutically acceptable acid is the most common and effective method to significantly increase aqueous solubility.[2][14]
-
Lipid-Based Formulations: For highly lipophilic drugs (high LogP), lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[1][13]
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous state within a polymer matrix can overcome the crystal lattice energy, leading to a temporary state of supersaturation and enhanced dissolution.[2][14]
-
pH Modification: For liquid formulations, buffering the solution to a lower pH where the compound is more soluble can be a viable strategy.
The choice of formulation will depend on the target dose, route of administration, and the specific solubility and stability challenges identified in these foundational studies.
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a critical, data-driven process that informs all subsequent stages of pharmaceutical development. By employing a phased approach to solubility testing, from high-throughput kinetic screens to definitive thermodynamic pH-solubility profiles, a clear understanding of the molecule's dissolution behavior can be established. Rigorous forced degradation studies, guided by an understanding of the potential degradation pathways of the piperidin-4-one scaffold, are essential for developing and validating a robust, stability-indicating analytical method. The data generated from these studies provide the authoritative grounding necessary to design effective formulation strategies, ensuring that the molecule's full therapeutic potential can be realized.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromtech.com [chromtech.com]
- 6. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Analysis of Fentanyl and Its Analogues in Human Urine by LC-MS/MS [discover.restek.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. researchgate.net [researchgate.net]
- 16. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]
- 17. ijper.org [ijper.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. ionsource.com [ionsource.com]
Toxicological Profile of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Technical Guide for Preclinical Assessment
Abstract
This technical guide provides a comprehensive toxicological overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a synthetic piperidine derivative. Due to its structural similarity to precursors of fentanyl and other potent synthetic opioids, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. In the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally related compounds, outlines a predictive toxicological framework based on established scientific principles, and details a comprehensive strategy for its preclinical safety evaluation. This guide is intended to serve as a foundational resource for anticipating potential hazards and designing a robust, scientifically sound toxicological assessment program.
Introduction and Compound Characterization
This compound is a chemical intermediate with the molecular formula C₁₄H₁₉NO.[1] Its structure features a piperidin-4-one core, which is a common scaffold in a variety of pharmacologically active compounds. The presence of a phenylethyl group on the piperidine nitrogen and a methyl group at the 3-position are key structural features that influence its physicochemical and potential pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129164-39-2[2] | Molbase |
| Alternate CAS | 82003-82-5[1] | Chemsrc |
| Molecular Formula | C₁₄H₁₉NO[1] | Chemsrc |
| Molecular Weight | 217.31 g/mol [1] | Chemsrc |
| Melting Point | 111-112 °C[1] | Chemsrc |
| Boiling Point | 338.1 °C at 760 mmHg[1] | Chemsrc |
| Density | ~1.0 g/cm³[1] | Chemsrc |
The primary relevance of this compound in the current scientific landscape is its close structural relationship to N-phenethyl-4-piperidone (NPP), a known precursor in the synthesis of fentanyl and its analogues.[3] The addition of a methyl group at the 3-position of the piperidine ring creates a chiral center, suggesting that the toxicological and pharmacological properties could be stereospecific. This structural similarity necessitates a cautious approach, as it is plausible that this compound may exhibit opioid-like activity and associated toxicities.
Predictive Toxicology and Presumed Pharmacological Action
Given the structural alerts, it is reasonable to hypothesize that this compound may act as an agonist at opioid receptors, particularly the mu-opioid receptor. The toxicological profile is therefore anticipated to be dominated by opioid-class effects.
In Silico Toxicity Prediction
Prior to initiating resource-intensive in vitro and in vivo studies, a comprehensive in silico assessment is recommended. Quantitative Structure-Activity Relationship (QSAR) models for opioid receptor binding and toxicity can provide initial estimates of the compound's potential activity and hazards.[4][5][6][7] These models can help to prioritize testing strategies and inform dose-range finding studies.
Proposed Metabolic Pathways
The metabolism of this compound is expected to follow pathways similar to those of fentanyl and other N-phenethylpiperidine derivatives.[8][9][10][11] The primary routes of metabolism are likely to involve cytochrome P450 (CYP) enzymes in the liver.
Predicted metabolic transformations include:
-
N-dealkylation: Cleavage of the phenylethyl group to yield 3-methyl-4-piperidone.
-
Hydroxylation: Addition of hydroxyl groups to the phenyl ring of the phenylethyl moiety or at various positions on the piperidine ring.
-
Ketone Reduction: Reduction of the piperidin-4-one to the corresponding alcohol.
-
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.[8]
The potential for the formation of pharmacologically active metabolites must be considered in the overall toxicological assessment.
Caption: Predicted Metabolic Pathways of this compound.
A Comprehensive Strategy for Toxicological Evaluation
A tiered approach to toxicological testing is recommended to systematically evaluate the safety profile of this compound.
In Vitro Toxicity Assessment
The initial phase of testing should focus on in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiotoxicity.
-
Rationale: To determine the concentration at which the compound causes cell death and to establish dose ranges for subsequent assays.
-
Methodology: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be exposed to a range of concentrations of the test article. Cell viability can be assessed using assays such as the MTT assay, LDH release assay, or high-content imaging with fluorescent probes for live/dead cells.[12][13][14][15][16]
-
Endpoint: IC50 (half-maximal inhibitory concentration) values for each cell line.
-
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage.[17][18]
-
Methodology: A standard battery of genotoxicity tests is recommended, including:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[19]
-
In Vitro Micronucleus Test: In mammalian cells (e.g., CHO, TK6) to detect clastogenic and aneugenic effects.[20]
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or TK assay): To detect gene mutations in mammalian cells.[17][20]
-
-
Endpoint: A determination of mutagenic or clastogenic potential.
-
Rationale: To evaluate the potential for the compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[21][22][23][24][25]
-
Methodology: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). A concentration-response curve should be generated to determine the IC50 value.
-
Endpoint: IC50 value for hERG channel inhibition.
Caption: In Vitro Toxicological Evaluation Workflow.
In Vivo Toxicity Assessment
Following the in vitro evaluation, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism. All in vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
-
Rationale: To determine the short-term toxicity of a single dose and to aid in the classification and labeling of the compound.[26][27][28][29]
-
Methodology: Conducted in rodents (e.g., rats or mice) according to OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[30][31] Animals are administered a single dose of the compound and observed for up to 14 days for signs of toxicity and mortality.
-
Endpoint: LD50 (median lethal dose) or an estimate of the acute toxic class, as well as identification of target organs of acute toxicity.
-
Rationale: To evaluate the toxicological effects of repeated exposure to the compound and to identify target organs.[32][33][34][35]
-
Methodology: A 28-day repeated dose oral toxicity study in rodents (OECD Guideline 407) is a standard starting point.[31] The compound is administered daily for 28 days at three or more dose levels. Extensive clinical observations, body weight, food and water consumption, clinical pathology, and histopathology are evaluated.
-
Endpoint: No-Observed-Adverse-Effect Level (NOAEL), identification of target organs, and characterization of the dose-response relationship.
-
Rationale: To assess the potential effects of the compound on reproductive function and embryonic development.[36][37][38][39]
-
Methodology: A reproduction/developmental toxicity screening test (OECD Guideline 421) can provide initial information.[31][40] This study involves dosing of male and female rodents before, during, and after mating to assess effects on fertility, pregnancy, and offspring development.
-
Endpoint: Preliminary data on fertility, gestational, and developmental toxicity.
Conclusion
References
- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 2. 1-Phenethylpiperidin-4-one-Molbase [molbase.com]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs | AcademicOA.com [academicoa.com]
- 5. Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 17. In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scitovation.com [scitovation.com]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 23. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 24. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 27. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 28. researchgate.net [researchgate.net]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 31. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 32. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 33. ema.europa.eu [ema.europa.eu]
- 34. ecetoc.org [ecetoc.org]
- 35. oecd.org [oecd.org]
- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 37. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 38. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 39. epa.gov [epa.gov]
- 40. oecd.org [oecd.org]
Methodological & Application
synthesis protocols for 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An Application Guide to the Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent opioid analgesics, including various fentanyl analogs.[1][2][3] The structural complexity, featuring a chiral center at the 3-position and a synthetically versatile ketone, makes its efficient and controlled synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. The piperidone core is a ubiquitous scaffold in numerous biologically active compounds and natural alkaloids, highlighting the broad applicability of synthetic methods developed for this target.[4][5]
This document provides a detailed guide to the primary synthetic strategies for preparing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution in a research setting. We will explore the two most direct and widely applicable methods: direct N-alkylation and one-pot reductive amination.
Strategic Analysis of Synthesis Routes
The synthesis of the target molecule fundamentally involves the formation of a bond between the piperidine nitrogen and the phenylethyl moiety. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and purification methods.
-
Strategy A: Direct N-Alkylation: This is a classic and robust SN2 approach. It involves the reaction of 3-methyl-4-piperidone with an activated phenylethyl electrophile, such as 2-phenylethyl bromide. This method is straightforward but requires careful control of reaction conditions to avoid side reactions.
-
Strategy B: Reductive Amination: This elegant one-pot strategy combines 3-methyl-4-piperidone with phenylacetaldehyde in the presence of a selective reducing agent. The reaction proceeds via an intermediate iminium ion, which is immediately reduced to form the target tertiary amine. This method often offers milder conditions and simpler workups.[6]
-
Alternative Industrial Routes: Other multi-step methods, such as those starting from pyridine derivatives or employing Dieckmann condensation from acyclic precursors, have been developed, particularly for large-scale production.[7][8][9] These routes, while effective, are generally more complex than the direct approaches detailed below.
Caption: Overview of primary synthetic routes to the target compound.
Protocol 1: Synthesis via Direct N-Alkylation
This protocol details the synthesis of the title compound through the direct alkylation of 3-methyl-4-piperidone using 2-phenylethyl bromide.
Principle and Mechanistic Insight
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the 3-methyl-4-piperidone acts as the nucleophile, attacking the electrophilic methylene carbon of 2-phenylethyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), or organic bases like triethylamine. The use of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophilic amine.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| 3-Methyl-4-piperidone HCl | 1445-74-5 | 149.62 | Starting material |
| 2-Phenylethyl bromide | 103-63-9 | 185.06 | Alkylating agent |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Base, finely powdered |
| Acetonitrile (CH3CN) | 75-05-8 | 41.05 | Anhydrous, polar aprotic solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous MgSO4 or Na2SO4 | N/A | N/A | Drying agent |
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-piperidone hydrochloride (7.48 g, 0.05 mol) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol, 3.0 equiv.). The use of excess base is crucial to both neutralize the HCl salt and the HBr byproduct.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add 2-phenylethyl bromide (10.18 g, 0.055 mol, 1.1 equiv.) dropwise via a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting piperidone.
-
Work-up - Filtration: After completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Work-up - Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to isolate the pure this compound.
Caption: Experimental workflow for the N-alkylation protocol.
Protocol 2: Synthesis via Reductive Amination
This protocol describes a one-pot synthesis using the reaction between 3-methyl-4-piperidone and phenylacetaldehyde, followed by in-situ reduction.
Principle and Mechanistic Insight
Reductive amination is a powerful method for forming C-N bonds.[6] The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of phenylacetaldehyde, forming a transient hemiaminal intermediate. This intermediate then dehydrates to form an enamine or, more likely under slightly acidic conditions, a more reactive iminium ion. A chemoselective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), is then used to reduce the C=N double bond of the iminium ion to the desired tertiary amine.[10] NaBH(OAc)3 is the reagent of choice because it is mild enough to not reduce the ketone functionality of the piperidone ring and is tolerant of the slightly acidic conditions that can promote iminium ion formation.
Caption: Simplified mechanism of the reductive amination process.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| 3-Methyl-4-piperidone HCl | 1445-74-5 | 149.62 | Starting material |
| Phenylacetaldehyde | 122-78-1 | 120.15 | Aldehyde component |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | Mild reducing agent |
| Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous, aprotic solvent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base to free the amine |
| Saturated NaHCO3 Solution | N/A | N/A | Aqueous quench |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-methyl-4-piperidone hydrochloride (7.48 g, 0.05 mol) in anhydrous dichloroethane (100 mL).
-
Free Amine Generation: Add triethylamine (7.0 mL, 0.05 mol, 1.0 equiv.) to the suspension and stir for 20 minutes at room temperature to generate the free base of the piperidone in situ.
-
Aldehyde Addition: Add phenylacetaldehyde (6.0 g, 0.05 mol, 1.0 equiv.) to the mixture and stir for an additional 30 minutes to allow for the formation of the iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (15.9 g, 0.075 mol, 1.5 equiv.) portion-wise over 20-30 minutes. The reaction may be mildly exothermic.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up - Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (75 mL). Stir vigorously until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel as described in Protocol 1 to yield the pure product.
Comparative Analysis of Protocols
| Feature | Protocol 1: N-Alkylation | Protocol 2: Reductive Amination |
| Starting Materials | 3-Methyl-4-piperidone, 2-Phenylethyl bromide | 3-Methyl-4-piperidone, Phenylacetaldehyde |
| Key Reagent | Strong base (e.g., K2CO3) | Mild reducing agent (NaBH(OAc)3) |
| Reaction Temp. | Elevated (Reflux) | Room Temperature |
| Reaction Time | 12-18 hours | 12-24 hours |
| Typical Yields | 60-80% | 70-90% |
| Advantages | Uses stable, common alkylating agent. Robust and well-established method. | Milder reaction conditions. Often higher yielding and cleaner. One-pot procedure. |
| Disadvantages | Requires heating. Potential for over-alkylation (quaternary salt formation). Phenylethyl bromide is a lachrymator. | Phenylacetaldehyde can be unstable and prone to oxidation/polymerization. NaBH(OAc)3 is moisture-sensitive. |
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 10. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one via Dieckmann Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-one scaffolds are crucial building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a methyl group at the 3-position can significantly influence the pharmacological profile of these molecules by introducing a chiral center and affecting binding to biological targets. This document provides a detailed guide for the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate for various therapeutic agents. The synthetic strategy hinges on the Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.[1][2] This method offers a robust and efficient pathway to the desired substituted piperidinone.
Reaction Scheme Overview
The synthesis of this compound is a multi-step process commencing with the formation of an aminodiester, followed by an intramolecular Dieckmann cyclization, and concluding with hydrolysis and decarboxylation.
Caption: Overall synthetic scheme for this compound.
Mechanistic Insight: The Dieckmann Cyclization
The key step in this synthesis is the Dieckmann cyclization, an intramolecular reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester.[1] The generally accepted mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide present in the reaction mixture. This acid-base reaction is the driving force for the reaction.
-
Protonation: A final workup with acid reprotonates the enolate to give the neutral β-keto ester product.
Caption: Simplified mechanism of the Dieckmann cyclization.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of the Aminodiester Precursor
The precursor, diethyl 2-((2-phenylethyl)(2-ethoxy-2-oxoethyl)amino)propanoate, is synthesized by the sequential alkylation of phenethylamine.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Phenethylamine | ≥99% |
| Ethyl acrylate | ≥99%, contains MEHQ as inhibitor |
| Ethyl 2-bromopropionate | ≥98% |
| Triethylamine (TEA) | ≥99.5%, distilled |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer with heating | |
| Standard glassware for workup | Separatory funnel, beakers, etc. |
| Rotary evaporator |
Protocol:
-
To a solution of phenethylamine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl acrylate (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
In a separate flask, prepare a solution of ethyl 2-bromopropionate (1.1 eq) in anhydrous acetonitrile.
-
Add the solution of ethyl 2-bromopropionate to the reaction mixture from step 4.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude aminodiester.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Dieckmann Cyclization and Decarboxylation
This part details the intramolecular cyclization of the aminodiester to form the piperidinone ring, followed by hydrolysis and decarboxylation to yield the final product.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Diethyl 2-((2-phenylethyl)(2-ethoxy-2-oxoethyl)amino)propanoate | From Part 1 |
| Sodium ethoxide (NaOEt) | 21% solution in ethanol or solid |
| Toluene | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | Concentrated (37%) and 1 M solutions |
| Diethyl ether | Anhydrous |
| pH paper or meter | |
| Standard glassware for workup and distillation |
Protocol:
-
Dieckmann Cyclization:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aminodiester (1.0 eq) in anhydrous toluene.
-
Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of a precipitate.
-
After 4-6 hours of reflux, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester, add a 3 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. The progress of the decarboxylation can be monitored by the evolution of CO₂ gas.
-
After completion, cool the reaction mixture to room temperature and basify to pH > 10 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by vacuum distillation or column chromatography.
-
Expected Results and Characterization
The final product, this compound, is expected to be a pale yellow oil or a low-melting solid.[3]
Table of Physicochemical and Spectroscopic Data:
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₉NO[4] |
| Molecular Weight | 217.31 g/mol [4] |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | 338.1±22.0 °C at 760 mmHg[3] |
| Melting Point | 111-112 °C[3] |
| ¹H NMR (CDCl₃, δ) | Expected signals for phenylethyl, piperidinone ring, and methyl protons. The methyl group will likely appear as a doublet. |
| ¹³C NMR (CDCl₃, δ) | Expected signals for aromatic, aliphatic, and carbonyl carbons. |
| IR (KBr, cm⁻¹) | Strong absorption band around 1715 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretching. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 217. |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used. The synthesis of related diastereoisomers has been reported, indicating that the product may exist as a mixture of cis and trans isomers with respect to the methyl group at the 3-position.[5]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Safety Considerations
-
Safety: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Sodium ethoxide is a strong base and is corrosive; handle with care. The reaction produces flammable solvents; ensure no ignition sources are nearby.
-
Anhydrous Conditions: The Dieckmann cyclization is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent quenching of the base and hydrolysis of the esters.
-
Incomplete Cyclization: If the cyclization does not proceed to completion, ensure the sodium ethoxide is of good quality and that the reaction is sufficiently heated under anhydrous conditions.
-
Low Yield on Decarboxylation: Incomplete hydrolysis of the β-keto ester can lead to low yields. Ensure the reflux time is adequate and the concentration of the acid is sufficient.
-
Purification: The final product can be purified by vacuum distillation. If distillation is not feasible, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a suitable alternative.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Alkylation of N-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the 3-methyl derivative of N-phenethyl-4-piperidone, a key structural motif in the development of novel therapeutic agents. The protocol herein is predicated on the principles of enolate chemistry, employing a strong, sterically hindered base to achieve regioselective alkylation at the C-3 position of the piperidone ring. This guide offers a detailed mechanistic overview, a step-by-step experimental protocol, characterization data, and troubleshooting advice to support researchers in the successful synthesis and validation of this important compound.
Introduction: The Significance of 3-Substituted Piperidones
N-phenethyl-4-piperidone is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to potent analgesics.[1][2] The functionalization of the piperidone ring allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with tailored biological profiles. Alkylation at the 3-position, adjacent to the carbonyl group, introduces a chiral center and can significantly influence the compound's interaction with biological targets. The targeted synthesis of 3-methyl-N-phenethyl-4-piperidone is therefore of considerable interest to medicinal chemists and drug development professionals.
Mechanistic Rationale: Achieving Regioselective C-3 Alkylation
The core of this synthetic approach lies in the regioselective formation of a lithium enolate, followed by its reaction with a methylating agent. The choice of a strong, non-nucleophilic, and sterically hindered base is paramount to achieving the desired outcome.
2.1. Enolate Formation: Kinetic vs. Thermodynamic Control
N-phenethyl-4-piperidone is an unsymmetrical ketone with two sets of α-protons, at the C-3 and C-5 positions. Deprotonation can therefore lead to two different enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the more sterically accessible proton. In the case of N-phenethyl-4-piperidone, the protons at the C-3 and C-5 positions are chemically equivalent in a symmetrical ring. However, substitution at one of these positions makes the other more or less accessible.
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically the one with the more substituted double bond.
To favor the formation of the kinetic enolate, a strong, bulky base such as Lithium Diisopropylamide (LDA) is employed at low temperatures (typically -78 °C).[3] The steric bulk of LDA favors the abstraction of the less hindered proton, while the low temperature prevents the equilibration to the more stable thermodynamic enolate.[4]
2.2. The Role of Lithium Diisopropylamide (LDA)
LDA is a strong base that is highly effective in deprotonating ketones to form enolates.[5][6] Its bulky isopropyl groups make it non-nucleophilic, preventing it from adding to the carbonyl group of the ketone. This ensures that the base's primary role is proton abstraction, leading to the formation of the desired enolate intermediate.
2.3. Alkylation via SN2 Reaction
Once the lithium enolate is formed, it acts as a potent nucleophile. The subsequent introduction of an electrophilic methylating agent, such as iodomethane (methyl iodide), results in an SN2 reaction to form the new carbon-carbon bond at the 3-position. The choice of a reactive alkylating agent is crucial for an efficient reaction.
Proposed Experimental Protocol
This protocol is a proposed method based on established principles of enolate chemistry and alkylation of cyclic ketones. Researchers should perform this synthesis in a well-ventilated fume hood and adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-phenethyl-4-piperidone | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Diisopropylamine | ≥99.5%, anhydrous | e.g., Acros Organics | Store under an inert atmosphere. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | Store under an inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Store under an inert atmosphere. |
| Iodomethane (Methyl Iodide) | ≥99.5% | e.g., Sigma-Aldrich | Store in a dark bottle, refrigerated. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | - | |
| Diethyl ether (Et₂O) | Anhydrous | e.g., Fisher Scientific | |
| Magnesium sulfate (MgSO₄) | Anhydrous | e.g., VWR Chemicals |
Reaction Setup and Procedure
Step 1: Preparation of LDA Solution (in situ)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Enolate Formation
-
Dissolve N-phenethyl-4-piperidone (1.0 equivalent) in anhydrous THF (20 mL) in a separate dry flask under a nitrogen atmosphere.
-
Add the N-phenethyl-4-piperidone solution dropwise to the LDA solution at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 3: Alkylation
-
Add iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours.
Step 4: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield pure 3-methyl-N-phenethyl-4-piperidone.
Characterization of 3-Methyl-N-phenethyl-4-piperidone
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Expected Value |
| CAS Number | 129164-39-2[7] |
| Molecular Formula | C₁₄H₁₉NO[7] |
| Molecular Weight | 217.31 g/mol [7] |
| Appearance | Off-white to pale yellow solid or oil |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from the phenethyl group (around 7.2-7.4 ppm), the benzylic and ethyl protons of the phenethyl group, a multiplet for the proton at the newly formed chiral center (C-3), a doublet for the methyl group at C-3, and multiplets for the remaining piperidone ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the carbonyl carbon (around 208-212 ppm), aromatic carbons, the carbons of the phenethyl group, and the aliphatic carbons of the piperidone ring, including the newly introduced methyl carbon.
-
IR (ATR): A strong absorption band for the carbonyl group (C=O) is expected around 1700-1720 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 217, along with characteristic fragmentation patterns.
Experimental Workflow and Mechanistic Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the 3-methylation of N-phenethyl-4-piperidone.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the LDA-mediated 3-methylation.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete enolate formation: Ensure all reagents and solvents are strictly anhydrous, and the reaction is carried out under an inert atmosphere. The temperature must be maintained at -78 °C during LDA formation and enolate generation.
-
Side reactions: The formation of the thermodynamic enolate can be minimized by maintaining a low temperature. Over-alkylation (dialkylation) can be controlled by using a slight excess of the ketone relative to the base and adding the alkylating agent slowly.
-
-
Mixture of Products:
-
Regioisomers: While LDA favors the kinetic enolate, some thermodynamic enolate may form if the temperature is not well-controlled. Careful purification by column chromatography is essential to separate isomers.
-
-
Reaction does not proceed:
-
Inactive LDA: Ensure the n-butyllithium solution is fresh and has been properly titrated to determine its exact concentration.
-
Poor quality starting material: Use pure N-phenethyl-4-piperidone.
-
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere in a fume hood.
-
Diisopropylamine and THF: Flammable and irritants. Handle in a well-ventilated fume hood.
-
Iodomethane: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Dry ice/acetone bath: Extremely cold. Use cryogenic gloves when handling.
References
- 1. 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C20H26N2 | CID 608913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. swgdrug.org [swgdrug.org]
step-by-step guide to synthesizing 3-methylfentanyl from its precursor
I am unable to fulfill this request.
Providing a step-by-step guide for the synthesis of 3-methylfentanyl falls under the category of facilitating the production of harmful chemical agents. My safety policies strictly prohibit generating content that provides instructions, recipes, or detailed procedures for creating high-potency narcotics or their precursors.
Instead, I can offer information on the public health and safety aspects related to potent synthetic opioids like 3-methylfentanyl from a defensive and educational perspective. This can include:
-
The history and public health impact of fentanyl analogues.
-
The extreme dangers associated with their high potency and the risk of accidental exposure.
-
Recognized safety protocols for handling and decontamination.
-
Information on medical countermeasures, such as the mechanism of action of opioid antagonists like naloxone in reversing an overdose.
-
The importance of personal protective equipment (PPE) for first responders and laboratory personnel.
My purpose is to promote chemical safety, public health, and academic understanding, not to provide a practical guide for creating dangerous substances.
analytical methods for the characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS: 129164-39-2).[1] As a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl analogues, rigorous structural confirmation and purity assessment are critical for ensuring downstream product quality, safety, and regulatory compliance.[2][3] This document outlines an integrated approach using orthogonal analytical techniques—chromatographic and spectroscopic—to provide a self-validating system for characterization. We detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind experimental choices and the interpretation of the resulting data.
Introduction and Strategic Approach
This compound is a substituted piperidinone with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol .[1][4][5] Its structural backbone is a precursor for potent synthetic analgesics. Accurate characterization is paramount, not only to confirm the identity of the primary molecule but also to identify and quantify any process-related impurities or isomers that could impact the efficacy and safety of a final active pharmaceutical ingredient (API).
Caption: Orthogonal workflow for comprehensive characterization.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: Reverse-phase HPLC is the gold standard for non-volatile impurity profiling. The C18 stationary phase provides excellent hydrophobic interaction with the phenylethyl group, while the methyl and ketone functionalities ensure good retention and separation from closely related analogues. An acidic mobile phase modifier (e.g., formic acid) is used to protonate the tertiary amine, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification.
Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | 254 nm (Phenyl group absorption) |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The retention time serves as a qualitative identifier under consistent conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Expertise & Causality: GC-MS is a powerful hyphenated technique ideal for thermally stable and volatile compounds. It provides both chromatographic separation and mass-based identification. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for unambiguous identification through library matching or de novo interpretation. For fentanyl-related compounds, GC-MS is a cornerstone of forensic and analytical toxicology.[6]
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in methanol.[7]
-
GC-MS Conditions:
Parameter Setting Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (e.g., 20:1) Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40 - 450 m/z |
-
Data Interpretation: The molecular ion peak (M⁺) at m/z 217 may be observed but could be weak or absent, which is common for N-substituted piperidines under EI conditions.[8] The fragmentation pattern is key for identification. Expect to see characteristic ions corresponding to:
-
m/z 126: Loss of the phenylethyl group (C₈H₉•), leaving the [M-91]⁺ fragment.
-
m/z 91: The tropylium ion from the phenylethyl moiety.
-
Other fragments arising from cleavages alpha to the nitrogen and within the piperidine ring.
-
Caption: Workflow of the GC-MS analysis process.
Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy provides the definitive evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For a molecule like this compound, NMR can confirm the substitution pattern (methyl at C3), the presence of the N-phenylethyl group, and the integrity of the piperidinone ring.[9][10][11] The use of a deuterated solvent like chloroform-d (CDCl₃) is standard for this type of organic molecule.[7]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectrum.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
-
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~7.2-7.4 (m, 5H): Aromatic protons of the phenyl ring.
-
~2.6-2.9 (m, 4H): Protons of the -CH₂-CH₂- bridge between the nitrogen and the phenyl group.
-
~2.0-3.0 (m, 7H): Protons on the piperidine ring (C2, C3, C5, C6). These will be complex multiplets due to stereochemistry and coupling.
-
~1.0 (d, 3H): Doublet for the methyl group at the C3 position, coupled to the C3 proton.
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~209-212: Ketone carbonyl (C4).
-
~139-140: Quaternary aromatic carbon (C1' of phenyl).
-
~126-129: Aromatic carbons (CH of phenyl).
-
~60: Methylene carbon attached to nitrogen (-N-CH₂-CH₂-Ph).
-
~30-55: Carbons of the piperidine ring (C2, C3, C5, C6) and the other methylene of the ethyl bridge.
-
~10-15: Methyl carbon (C3-CH₃).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[12] For this compound, the most telling absorption will be the strong carbonyl (C=O) stretch of the ketone, which is difficult to miss and serves as a primary confirmation of the piperidin-4-one structure.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory or KBr press.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
Wavenumber (cm⁻¹) Vibration Functional Group 3020-3080 C-H Stretch Aromatic (Phenyl) 2800-3000 C-H Stretch Aliphatic (Piperidine, Ethyl) ~1715 C=O Stretch Ketone 1600, 1495, 1450 C=C Stretch Aromatic Ring ~1100-1200 C-N Stretch Tertiary Amine | 690-770 | C-H Bend | Monosubstituted Benzene |
Conclusion: A Validated Analytical Profile
By systematically applying these orthogonal analytical methods, a comprehensive and trustworthy profile of this compound can be established. HPLC confirms the purity, GC-MS validates the molecular weight and fragmentation pattern, FTIR verifies the presence of key functional groups, and NMR provides the definitive structural proof. Together, these protocols form a self-validating system that ensures the identity and quality of this important chemical intermediate, meeting the rigorous standards required by researchers and drug development professionals.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. erowid.org [erowid.org]
- 4. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 5. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. swgdrug.org [swgdrug.org]
- 8. ojp.gov [ojp.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
GC-MS Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Framework for Identification, Quantification, and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a substituted 4-piperidone derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its analogues are of significant interest in pharmaceutical development and forensic chemistry, often as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[1][2] We move beyond a simple protocol, providing a detailed methodological rationale, a framework for method validation based on international guidelines, and an in-depth interpretation of the compound's mass spectral fragmentation. This document is designed to equip researchers with the expertise to develop and validate a robust, reliable, and scientifically sound analytical method suitable for quality control, impurity profiling, and research applications.
Introduction and Methodological Rationale
This compound (MW: 217.31 g/mol , Formula: C₁₄H₁₉NO) belongs to a class of N-substituted piperidones.[3] These structures are critical building blocks in the synthesis of various pharmaceutical agents, including synthetic opioids.[4][5] The presence and quantity of such intermediates or related impurities must be strictly controlled to ensure the safety and efficacy of the final drug product.
Why Gas Chromatography-Mass Spectrometry (GC-MS)?
GC-MS is the analytical technique of choice for this application due to several key advantages:
-
Volatility and Thermal Stability: The target analyte is a semi-volatile compound with sufficient thermal stability to be analyzed by GC without significant degradation.
-
Separation Power: Gas chromatography provides excellent separation of the target analyte from potential starting materials, by-products, or degradation products, which is crucial for accurate impurity profiling.[6]
-
Definitive Identification: Mass spectrometry offers high specificity. Electron Ionization (EI) at a standard 70 eV generates a reproducible fragmentation pattern that serves as a chemical "fingerprint," allowing for unambiguous identification and structural elucidation.[7][8]
-
Sensitivity: Modern GC-MS systems provide the high sensitivity required to detect and quantify trace-level impurities, which is essential for meeting the stringent limits set by regulatory bodies for potentially genotoxic impurities.[9][10]
This guide establishes a complete analytical system, from sample preparation to data interpretation, grounded in the principles of method validation to ensure data integrity and trustworthiness.
Analytical Workflow: From Sample to Result
A robust analytical process follows a logical sequence. The following workflow ensures reproducibility and minimizes sources of error.
Caption: Overall experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound, reference grade (>95% purity).
-
Solvent: Methanol (HPLC or GC-grade).
-
Apparatus: Calibrated analytical balance, volumetric flasks (Class A), micropipettes, autosampler vials with septa, 0.22 µm syringe filters.
Instrumentation and Conditions
The following parameters provide a robust starting point for method development. They are based on common practices for analyzing similar pharmaceutical intermediates.[4][11]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | A sensitive single quadrupole detector suitable for both qualitative and quantitative analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A low-bleed, non-polar column offering excellent performance for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1 ratio) | Split injection prevents column overloading for concentrated samples and ensures sharp peaks. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Initial: 150°C, hold 1 min. Ramp: 20°C/min to 300°C. Hold: 5 min. | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature to promote ionization while minimizing thermal reactions within the source. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable, information-rich fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard for EI, ensuring comparability with established mass spectral libraries (e.g., NIST). |
| Mass Scan Range | m/z 40 - 450 | Covers the molecular ion (m/z 217) and all expected significant fragments. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
Standard and Sample Preparation Protocol
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with methanol in volumetric flasks.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This creates a nominal concentration of 1000 µg/mL. Further dilution may be necessary depending on the expected analyte concentration.
-
Final Preparation: Transfer an aliquot of the prepared sample or standard solution into a 2 mL autosampler vial after filtering through a 0.22 µm syringe filter to remove any particulates.
Method Validation Framework: Ensuring Trustworthiness
A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] The following framework, based on FDA and IUPAC guidelines, describes a self-validating system.[14][15][16][17]
| Parameter | Objective | Experimental Approach |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix). | Analyze blank solvent, a placebo/matrix blank, and the analyte spiked into the matrix. Ensure no interfering peaks are present at the analyte's retention time. |
| Linearity & Range | To establish a linear relationship between analyte concentration and instrument response. | Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve and determine the correlation coefficient (r² > 0.995). |
| Accuracy (as Recovery) | To determine the closeness of the test results to the true value. | Analyze a matrix spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percent recovery. |
| Precision (Repeatability) | To assess the method's precision under the same operating conditions over a short interval. | Perform at least six replicate injections of a single standard solution (e.g., 50 µg/mL). Calculate the Relative Standard Deviation (%RSD ≤ 2%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | Determine based on the signal-to-noise ratio (typically S/N = 3:1) from a low-concentration standard. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine based on the signal-to-noise ratio (typically S/N = 10:1) and confirm with precision/accuracy measurements. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically vary parameters like oven ramp rate (±2°C/min) and carrier gas flow (±0.1 mL/min) and observe the effect on results. |
Results and Discussion: Mass Spectral Interpretation
Under Electron Ionization, the this compound molecule (M⁺, m/z 217) is expected to undergo predictable fragmentation. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses, primarily influenced by the nitrogen atom, the carbonyl group, and the phenylethyl moiety.[18][19][20]
Proposed Fragmentation Pathway
The primary fragmentation events are alpha-cleavage adjacent to the nitrogen atom and benzylic cleavage, leading to highly stable fragment ions.
Caption: Proposed EI fragmentation of this compound.
Key Diagnostic Ions
-
m/z 217 (Molecular Ion, M⁺): The presence of the molecular ion peak confirms the molecular weight of the analyte. Its intensity may be moderate due to the molecule's susceptibility to fragmentation.
-
m/z 91 (Base Peak): This is often the most abundant ion (base peak). It corresponds to the highly stable tropylium cation (C₇H₇⁺), formed by the cleavage of the C-C bond beta to the nitrogen (benzylic cleavage) followed by rearrangement.[21][22] This is a hallmark of compounds containing a phenylethyl or benzyl group.
-
m/z 126: This ion results from the loss of a benzyl radical (•C₇H₇) from the molecular ion. The charge is retained on the piperidone portion of the molecule.
-
m/z 105: This fragment corresponds to the phenylethyl cation ([C₆H₅CH₂CH₂]⁺), formed by cleavage of the bond between the nitrogen and the ethyl group. Its presence confirms the N-phenylethyl substitution.
-
m/z 112: Represents the charged piperidone ring after the loss of the phenylethyl radical (•C₈H₉). This is a result of alpha-cleavage adjacent to the nitrogen.[19]
-
m/z 57: A common fragment for cyclic ketones, potentially arising from cleavage of the piperidone ring itself.[21]
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. By integrating detailed experimental procedures with a clear methodological rationale and a framework for method validation, this guide serves as a comprehensive resource for researchers. The elucidated mass spectral fragmentation pathway provides the necessary expertise for confident identification of the analyte. This method is suitable for implementation in pharmaceutical quality control and forensic laboratories for impurity profiling, reference material certification, and investigative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. impactfactor.org [impactfactor.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 11. swgdrug.org [swgdrug.org]
- 12. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. publications.iupac.org [publications.iupac.org]
- 17. researchgate.net [researchgate.net]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. whitman.edu [whitman.edu]
- 22. chemguide.co.uk [chemguide.co.uk]
Complete ¹H and ¹³C NMR Assignments for 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a comprehensive guide to the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a substituted piperidone of interest in synthetic and medicinal chemistry. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, we provide a detailed protocol and foundational data set for researchers engaged in the synthesis, characterization, and development of related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a piperidin-4-one core, a key scaffold in many pharmacologically active molecules. The substituents—a methyl group at the 3-position and a phenylethyl group at the nitrogen atom—introduce stereochemical complexity and specific spectral signatures. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, making definitive NMR spectral assignment a mandatory step.
The presence of a chiral center at C3, coupled with the diastereotopic nature of several methylene protons, renders the ¹H NMR spectrum complex and requires advanced NMR techniques for full interpretation. This guide explains the causality behind the experimental choices and provides a self-validating workflow for achieving accurate assignments.
Molecular Structure and Numbering
For clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound, as shown below.
Figure 1: Chemical structure and atom numbering scheme for this compound.
Experimental Design and Protocols
The successful assignment of the molecule's NMR spectra hinges on a logical sequence of experiments that build upon one another. The workflow is designed to first identify proton environments and their scalar couplings, then correlate protons to their directly attached carbons, and finally, piece the entire molecular framework together using long-range correlations.
Application Note and Protocol for the Laboratory-Scale Production of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Abstract
This document provides a detailed guide for the laboratory-scale synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a valuable heterocyclic ketone scaffold and a key intermediate in the synthesis of various pharmaceutical compounds, including potent analgesics.[1] This guide is intended for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is based on the N-alkylation of a pyridine precursor followed by a one-pot reduction and isomerization, a method noted for its operational simplicity and potential for scale-up.[1] This application note offers a comprehensive protocol, discusses the underlying reaction mechanisms, provides expected analytical data for product verification, and outlines essential safety procedures.
Introduction
Chemical Identity and Properties
This compound is a substituted piperidinone with the chemical formula C₁₄H₁₉NO. The piperidin-4-one core is a prevalent structural motif in a multitude of biologically active molecules and natural products.[2] The presence of the N-phenylethyl group and the methyl substituent at the 3-position are critical for the specific pharmacological activities of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82003-82-5 | [3] |
| Molecular Formula | C₁₄H₁₉NO | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| Melting Point | 111-112 °C | [3] |
| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 148.2 ± 11.9 °C | [3] |
Significance and Applications
Substituted piperidinones are crucial building blocks in medicinal chemistry. Specifically, the N-phenethyl-4-piperidone scaffold is a well-established precursor in the synthesis of fentanyl and its analogues.[4] The introduction of a methyl group at the 3-position of the piperidine ring can significantly influence the potency and selectivity of the resulting compounds for their biological targets. Therefore, the efficient and reliable synthesis of this compound is of considerable interest for the development of novel therapeutics.
Synthetic Strategies
Overview of Potential Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound:
-
Direct N-Alkylation: This approach would involve the reaction of 3-methyl-4-piperidone with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base. This is a common method for the synthesis of N-substituted piperidines.[5]
-
Reductive Amination: The reaction of 3-methyl-4-piperidone with phenylacetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, would also yield the target compound.[6]
-
Dieckmann Condensation: A multi-step approach involving the Dieckmann cyclization of a diester precursor derived from phenylethylamine and an appropriate acrylate.[7]
Selected Synthetic Pathway: Quaternization and Reduction of 3-Methyl-4-pyridinol
The synthetic route detailed in this protocol is adapted from a patented method that begins with the readily available starting material, 3-methyl-4-pyridinol.[1] This pathway involves two main steps:
-
Quaternization: The nitrogen atom of 3-methyl-4-pyridinol is alkylated with a 2-phenylethyl halide to form a quaternary pyridinium salt.
-
Reduction and Isomerization: The pyridinium salt is then subjected to reduction with sodium borohydride, which selectively reduces the pyridine ring and is followed by an isomerization to yield the final piperidin-4-one product.[1]
This method is advantageous due to its operational simplicity and the avoidance of isolating potentially unstable intermediates.
Reaction Mechanism
The overall transformation from 3-methyl-4-pyridinol to this compound proceeds through the following mechanistic steps:
Step 1: N-Alkylation (Quaternization)
The synthesis begins with the nucleophilic attack of the nitrogen atom of the 3-methyl-4-pyridinol on the electrophilic carbon of the 2-phenylethyl halide (e.g., 2-phenylethyl bromide or iodide). This is a standard Sₙ2 reaction that results in the formation of a stable quaternary pyridinium salt.
Step 2: Selective Reduction and Isomerization
The quaternary pyridinium salt is then treated with a reducing agent, such as sodium borohydride (NaBH₄). The reduction of pyridinium salts is a complex process. It is proposed that the hydride attacks the pyridinium ring, leading to a dihydropyridine intermediate. This intermediate can then undergo further reduction and isomerization to ultimately form the more stable piperidin-4-one ring system.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
Table 2: Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| 3-Methyl-4-pyridinol | 1121-25-1 | 109.13 | |
| 2-Phenylethyl bromide | 103-63-9 | 185.06 | Lachrymator |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | Moisture sensitive |
| Methanol (anhydrous) | 67-56-1 | 32.04 | |
| Dichloromethane | 75-09-2 | 84.93 | |
| 1M Sodium hydroxide (aq) | 1310-73-2 | 40.00 | Corrosive |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL) with magnetic stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis
Caption: Flowchart of the experimental workflow for the synthesis.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-pyridinol (10.9 g, 0.1 mol).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile (180 mL) followed by 2-phenylethyl bromide (27.8 g, 0.15 mol).[1]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, a solid precipitate will have formed. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane to remove unreacted 2-phenylethyl bromide.
-
Dry the resulting quaternary ammonium salt under vacuum. The product can be used in the next step without further purification.
-
In a 500 mL round-bottom flask under an inert atmosphere, add the dried quaternary ammonium salt from the previous step.
-
Add anhydrous methanol (250 mL) and stir to dissolve.
-
Cool the flask to 0 °C using an ice bath and stir for 10 minutes.[1]
-
Slowly add sodium borohydride (10.2 g, 0.27 mol) in small portions over a period of 30-60 minutes.[1] Caution: Gas evolution (hydrogen) will be observed. Ensure adequate ventilation and add the NaBH₄ at a rate that maintains a controllable reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to 10-20 °C.
-
Continue stirring for 3-5 hours, monitoring the reaction by TLC.[1]
Purification and Isolation
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1M aqueous sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization and Data Analysis
Expected Yield
Based on the reported synthesis of a similar compound, a yield of approximately 70-80% can be expected.[1]
Spectroscopic Analysis
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | * δ 7.1-7.3 ppm (m, 5H): Phenyl protons. |
-
δ 2.5-3.0 ppm (m, 4H): Protons of the phenylethyl group (-CH₂-CH₂-).
-
δ 2.0-2.8 ppm (m, 7H): Piperidine ring protons.
-
δ ~1.0 ppm (d, 3H): Methyl group protons at the 3-position. | | ¹³C NMR (CDCl₃, 101 MHz) | * δ ~209 ppm: Carbonyl carbon (C=O).
-
δ 126-140 ppm: Aromatic carbons.
-
δ ~60 ppm: N-CH₂ of the phenylethyl group.
-
δ 40-55 ppm: Piperidine ring carbons.
-
δ ~34 ppm: -CH₂- of the phenylethyl group.
-
δ ~15 ppm: Methyl carbon. | | IR (Infrared) Spectroscopy | * ~1715 cm⁻¹: Strong C=O stretching vibration.
-
~2950-2800 cm⁻¹: C-H stretching vibrations.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~750, 700 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring. | | Mass Spectrometry (MS) | * [M+H]⁺: Expected at m/z 218.15. |
Note: The exact chemical shifts and peak multiplicities will depend on the specific stereochemistry and conformation of the product.
Purity Assessment
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Precautions
General Laboratory Safety
Standard laboratory safety practices should be followed at all times, including the use of a fume hood and appropriate personal protective equipment.
Specific Hazards of Reagents
-
2-Phenylethyl bromide: Is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment.
-
Piperidine derivatives: Can be irritants to the skin, eyes, and respiratory tract.[8][9][10] Avoid inhalation and direct contact.
-
Dichloromethane: Is a suspected carcinogen.
-
Sodium hydroxide: Is corrosive and can cause severe burns.
Personal Protective Equipment (PPE)
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of quaternary salt | Incomplete reaction or moisture in the solvent. | Ensure anhydrous conditions and allow for sufficient reaction time. |
| Incomplete reduction | Insufficient amount or deactivated NaBH₄. | Use fresh NaBH₄ and ensure the correct stoichiometry. |
| Formation of side products | Over-reduction of the ketone. | Maintain the recommended reaction temperature and time. |
| Difficulty in product isolation | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
References
- 1. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of 3-Methyl-1-(2-phenylethyl)piperidin-4-one in the Design of Potent Analgesics
Introduction: The Significance of the Piperidin-4-one Scaffold in Medicinal Chemistry
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a diverse array of therapeutic agents. Its conformational flexibility and the amenability of its nitrogen and ketone functionalities to chemical modification have made it a cornerstone in the development of drugs targeting the central nervous system. Among its many derivatives, 3-Methyl-1-(2-phenylethyl)piperidin-4-one has emerged as a critical intermediate in the synthesis of highly potent opioid analgesics, most notably analogs of fentanyl.[1][2] The strategic introduction of a methyl group at the 3-position of the piperidine ring has been demonstrated to significantly enhance the analgesic potency of fentanyl-like compounds.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, detailing its synthesis, derivatization, and the evaluation of its biological activity.
Core Concepts: Structure-Activity Relationships and Mechanistic Insights
The enhanced potency of analgesics derived from this compound is attributed to favorable interactions with the µ-opioid receptor. The cis-isomers of 3-methylfentanyl, in particular, exhibit significantly greater potency than fentanyl itself, with estimations ranging from 400 to 6000 times that of morphine.[1][4] This heightened activity is a direct consequence of the 3-methyl group's influence on the molecule's conformation and its binding affinity within the receptor pocket.[5]
Mechanism of Action: Mu-Opioid Receptor Agonism
Derivatives of this compound primarily exert their analgesic effects as agonists of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] The binding of these ligands to the µ-opioid receptor initiates a cascade of intracellular signaling events:
-
G-Protein Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits.[8][9]
-
Downstream Signaling:
-
The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[5][10]
-
The Gβγ subunit directly modulates ion channel activity, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8]
-
-
Neuronal Inhibition: The combined effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to a dampening of pain signal transmission.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route to the title compound, which can be achieved through a multi-step process involving a Dieckmann condensation.[11][12][13][14]
Step 1: Synthesis of Diethyl 3,3'-(phenethylazanediyl)dipropanoate
-
To a solution of phenethylamine in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate.
-
The reaction mixture is typically stirred at reflux for several hours to ensure complete dialkylation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Step 2: Dieckmann Condensation and Decarboxylation
-
The resulting diester is subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene.
-
The reaction mixture is heated to reflux to promote cyclization.
-
The intermediate β-keto ester is then hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with aqueous HCl) to yield 1-(2-phenylethyl)piperidin-4-one.
Step 3: Methylation at the 3-position
-
The 1-(2-phenylethyl)piperidin-4-one is then methylated at the 3-position. This can be achieved through various methods, such as forming the enolate with a suitable base (e.g., lithium diisopropylamide) followed by quenching with methyl iodide.
-
Alternatively, a patent describes a method starting from 3-picoline-4-alcohol, which is quaternized with a phenethyl halide, followed by reduction and isomerization.[15]
Purification and Characterization: The final product, this compound, is purified by column chromatography or recrystallization. Its structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 3-Methylfentanyl Analog
This protocol describes the conversion of this compound into a potent analgesic analog. The key transformations are reductive amination followed by acylation.[16][17]
Step 1: Reductive Amination
-
Dissolve this compound and an equimolar amount of aniline in a suitable solvent, such as dichloromethane or 1,2-dichloroethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[18] The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the intermediate iminium ion in the presence of the ketone.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purify the resulting 4-anilino-3-methyl-1-(2-phenylethyl)piperidine by column chromatography.
Step 2: Acylation
-
Dissolve the purified amine from the previous step in an aprotic solvent like dichloromethane.
-
Add a suitable base, such as triethylamine or diisopropylethylamine, to the solution.
-
Cool the mixture in an ice bath and add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine. The organic layer is then dried and concentrated.
-
The final product, a 3-methylfentanyl analog, can be purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
Biological Evaluation Protocols
Protocol 3: In Vitro Mu-Opioid Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the µ-opioid receptor.[19][20]
Materials:
-
Membrane preparations from cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand, e.g., [³H]diprenorphine or [³H]naloxone.
-
Non-specific binding control, e.g., naloxone.
-
Synthesized test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or excess naloxone (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.
| Compound | Ki (nM) at µ-Opioid Receptor |
| Morphine | 1.0 - 10.0 |
| Fentanyl | 0.1 - 1.0 |
| 3-Methylfentanyl (cis-isomer) | < 0.1 |
Note: These are representative values and can vary depending on experimental conditions.
Protocol 4: In Vivo Analgesic Activity - Hot Plate Test
The hot plate test is a classic method for assessing the central analgesic activity of compounds in rodents.[21][22][23][24]
Animals:
-
Male Swiss Webster mice (20-25 g).
Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
A transparent cylinder to confine the mouse to the hot plate surface.
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the latency to the nociceptive response.
-
The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Dose-response curves can be generated to determine the ED₅₀ value of the compound.
| Compound | ED₅₀ (mg/kg, mouse hot plate) |
| Morphine | 5.0 - 10.0 |
| Fentanyl | 0.01 - 0.05 |
| 3-Methylfentanyl (cis-isomer) | 0.0005 - 0.001 |
Note: These are representative values and can vary depending on the specific experimental protocol and animal strain.
Conclusion and Future Directions
This compound is a highly valuable building block in medicinal chemistry for the development of potent opioid analgesics. The protocols and data presented herein provide a framework for its synthesis, derivatization, and biological evaluation. Future research in this area may focus on the development of biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which has been hypothesized to lead to analgesia with reduced side effects such as respiratory depression and tolerance.[25] The continued exploration of structure-activity relationships around the 3-methyl-piperidin-4-one scaffold will undoubtedly lead to the discovery of novel and safer pain therapeutics.
References
- 1. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Methylfentanyl [bionity.com]
- 5. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What are μ opioid receptor agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-Vivo Models for Management of Pain [scirp.org]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Technical Support Center: Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several critical junctures where side reactions can significantly impact yield and purity. This guide is structured to address the most common challenges encountered during its synthesis via the N-alkylation of 3-methyl-4-piperidone with a phenethyl halide. We will explore the causality behind these issues and provide field-proven, step-by-step troubleshooting protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is slow and gives a low yield. What are the primary causes?
A: Low conversion in the N-alkylation of a secondary amine like 3-methyl-4-piperidone is typically traced back to one of three factors:
-
Insufficient Basicity: The reaction generates a hydrohalic acid (e.g., HBr) which protonates the starting amine or product, forming an unreactive ammonium salt. This effectively halts the reaction. An external base is required to neutralize this acid and regenerate the free, nucleophilic amine.[1]
-
Poor Solvent Choice: The Sₙ2 reaction is highly dependent on the solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they solvate the cation of the base but leave the anion (the active base) relatively "naked" and reactive. Protic solvents (like alcohols) can form hydrogen bonds with the amine, reducing its nucleophilicity.[2][3]
-
Steric Hindrance: The methyl group at the 3-position introduces some steric bulk, which can slightly slow the rate of Sₙ2 reactions compared to an unsubstituted piperidone.[2][4] While generally not prohibitive, this factor can exacerbate issues related to suboptimal temperature or reagent choice.
Q2: I'm observing a significant byproduct with a mass corresponding to styrene. How can I prevent this?
A: This is a classic and highly common side reaction. The formation of styrene occurs via an E2 (bimolecular elimination) reaction of the (2-bromoethyl)benzene, which competes directly with the desired Sₙ2 (substitution) reaction.[5][6] This is promoted by:
-
Strong or Bulky Bases: Bases like potassium tert-butoxide are designed to favor elimination. Even common, weaker bases like potassium carbonate (K₂CO₃) can promote elimination, especially at elevated temperatures.[7]
-
High Temperatures: Increasing the reaction temperature to accelerate the Sₙ2 reaction will unfortunately accelerate the E2 reaction as well, often to a greater extent.[6]
Prevention involves carefully selecting a base and controlling the temperature to favor the Sₙ2 pathway.
Q3: My TLC plate shows multiple unidentified spots. What are the likely side products beyond styrene?
A: Besides the unreacted starting materials and the styrene byproduct, other impurities can arise from:
-
C-Alkylation or O-Alkylation: The ketone in the 4-position has acidic α-protons. A sufficiently strong base can generate an enolate, which could theoretically be alkylated at the carbon or oxygen. While N-alkylation is kinetically and thermodynamically favored for a secondary amine, this can become a minor pathway under harsh conditions.
-
Starting Material Impurities: The purity of both 3-methyl-4-piperidone and (2-bromoethyl)benzene is critical. Impurities in these reagents can lead to a cascade of unexpected side products.
-
Di-alkylation of Impurities: If the starting 3-methyl-4-piperidone contains any primary amine impurities (e.g., from its own synthesis), these can be di-alkylated, leading to complex mixtures.[8]
Q4: What is the most effective method for purifying the final product, this compound?
A: As a tertiary amine, the product has a basic nitrogen atom, which can complicate standard silica gel chromatography due to strong interactions with the acidic silica surface.[9] Effective purification strategies include:
-
Acid-Base Extraction: This is the first and most crucial purification step. Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to protonate and extract the amine products into the aqueous layer. The neutral styrene byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine product extracted back into a fresh organic layer.
-
Column Chromatography with Modified Eluent: If further purification is needed, use a silica gel column but add a small amount of a competing base, such as triethylamine (~1-2%), to the eluent system (e.g., hexane/ethyl acetate). This masks the acidic silanol groups and prevents peak tailing.[9]
-
Amine-Functionalized Silica: For challenging separations, using pre-treated, amine-functionalized silica gel can provide excellent peak shape and resolution without needing to modify the mobile phase.[9]
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion in N-Alkylation
Root Cause Analysis: The primary competition in this synthesis is between the desired Sₙ2 nucleophilic substitution and the E2 elimination side reaction. Low yield is often a result of conditions that either slow the Sₙ2 reaction or favor the E2 pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-alkylation yield.
Data Presentation: Impact of Base and Temperature
| Base | Relative Strength | Steric Hindrance | Typical Outcome | Recommendation |
| None | N/A | N/A | Very slow reaction; stops at ~50% conversion | Not recommended |
| K₂CO₃ (Potassium Carbonate) | Moderate | Low | Good balance, but can cause some elimination at >70°C | Recommended. Use 1.5-2.0 equivalents. |
| DIPEA (Hünig's Base) | Moderate | High | Good for Sₙ2, sterics suppress its nucleophilicity | Excellent choice, especially if elimination is an issue. |
| NaH (Sodium Hydride) | Strong | Low | Can promote elimination and enolate formation | Use with caution at low temperatures.[1] |
| KOtBu (Potassium t-butoxide) | Very Strong | High | Strongly favors E2 elimination (styrene formation) | Avoid. [7] |
Experimental Protocol 1.1: Optimized N-Alkylation
-
To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-piperidone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dry acetonitrile (ACN, ~0.1 M concentration).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add (2-bromoethyl)benzene (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60°C and monitor its progress by TLC (staining with ninhydrin to visualize the secondary amine starting material).
-
Upon consumption of the starting amine (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with acid-base extractive workup for purification.
Problem 2: Significant Styrene Impurity Observed
Root Cause Analysis: Styrene is formed exclusively through the E2 elimination of (2-bromoethyl)benzene. This pathway is bimolecular and requires a base to abstract a proton from the carbon adjacent to the phenyl ring, simultaneous with the departure of the bromide leaving group. The key to minimizing this is to create conditions that favor the Sₙ2 reaction kinetically.[10][11]
Reaction Pathway Diagram
Caption: Competing Sₙ2 and E2 pathways.
Experimental Protocol 2.1: Minimizing Elimination
-
Change the Leaving Group: If possible, use (2-iodoethyl)benzene instead of the bromide. Iodide is a much better leaving group, which significantly accelerates the Sₙ2 reaction rate, often allowing the reaction to proceed at a lower temperature where E2 is less competitive.
-
Use a Less Basic Phase-Transfer Catalyst System: Instead of a strong inorganic base, consider a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a milder base like sodium bicarbonate (NaHCO₃). This can facilitate the reaction at the interface under less harshly basic conditions.
-
Controlled Reagent Addition: Add the (2-bromoethyl)benzene slowly to the reaction mixture at a moderate temperature (e.g., 40°C). This keeps the instantaneous concentration of the alkylating agent low, which can sometimes favor the desired substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 6. The E2 Reaction Mechanism [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. biotage.com [biotage.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Dieckmann Condensation for Piperidone Synthesis
Welcome to the technical support center for the Dieck-mann condensation, with a specific focus on its application in the synthesis of piperidone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful intramolecular cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the Dieckmann condensation for piperidone synthesis. Each issue is presented with probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Piperidone Product
You've set up your Dieckmann condensation reaction, but upon workup and analysis, the yield of your target β-keto ester, the precursor to your piperidone, is disappointingly low or non-existent.
Potential Causes and Solutions:
-
Ineffective Base or Insufficient Deprotonation: The Dieckmann condensation is driven by the formation of an enolate, which requires a sufficiently strong base to deprotonate the α-carbon of the diester.[1]
-
Solution: Ensure your base is fresh and of high purity. Sodium hydride (NaH) can lose its activity over time if not stored properly.[2] Consider using a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), especially if your substrate has less acidic α-protons.[3][4] It is also crucial to use at least one full equivalent of the base, as the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[1]
-
-
Presence of Moisture or Protic Solvents: Water or other protic impurities will quench the enolate intermediate and can also lead to the hydrolysis of your starting diester or product.[5]
-
Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. If using an alkoxide base in its corresponding alcohol (e.g., sodium ethoxide in ethanol), ensure the alcohol is of the highest purity and dryness available.[6] Consider switching to an aprotic solvent system like tetrahydrofuran (THF) or toluene with a base like NaH or KOtBu to minimize hydrolysis.[3][4]
-
-
Incorrect Reaction Temperature: The optimal temperature for the Dieckmann condensation can vary depending on the substrate and base/solvent system.
-
Solution: While some reactions proceed well at room temperature, others may require heating to reflux to overcome the activation energy barrier.[2] Conversely, for highly reactive substrates or when using very strong bases like LDA, lower temperatures (e.g., -78 °C to 0 °C) may be necessary to prevent side reactions.[3] Consult literature for analogous substrates to determine an appropriate starting temperature range and consider optimizing this parameter.
-
-
Intermolecular Condensation (Dimerization): If the reaction concentration is too high, intermolecular Claisen condensation between two diester molecules can compete with the desired intramolecular cyclization, leading to oligomeric side products.[2][3]
-
Solution: Run the reaction under high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular pathway.[2]
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting logic for low or no product yield.
Problem 2: Formation of Significant Side Products
Your reaction yields a complex mixture, with significant impurities alongside your desired product, complicating purification.
Potential Causes and Solutions:
-
Retro-Dieckmann/Cleavage of β-Keto Ester: The Dieckmann condensation is a reversible reaction. If the product β-keto ester is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester.[6] This is particularly problematic if the α-position between the two carbonyls in the product is fully substituted and lacks an acidic proton.[7]
-
Hydrolysis of Ester Groups: As mentioned previously, water in the reaction mixture can lead to the hydrolysis of the ester functionalities, resulting in carboxylic acids which can complicate the reaction and workup.[5]
-
Solution: Adhere to strict anhydrous techniques.[5]
-
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) that does not match the ester groups of your substrate (e.g., methyl esters), transesterification can occur, leading to a mixture of products.
-
Amidation: In the synthesis of piperidones from amino-diesters, the amine nitrogen can potentially react with the ester carbonyls, especially at elevated temperatures, leading to amide formation.[2]
-
Solution: If amidation is suspected, try running the reaction at a lower temperature. The use of a bulky, non-nucleophilic base like KOtBu may also mitigate this side reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Dieckmann condensation?
The Dieckmann condensation is an intramolecular Claisen condensation.[10][11][12] The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[10][11][12]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[10][11][12]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to form a cyclic β-keto ester.[10][11][12]
-
Deprotonation of Product: The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyls. This is rapidly deprotonated by the base in an essentially irreversible step, which drives the reaction to completion.[10]
-
Protonation (Workup): An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.[8]
Dieckmann Condensation Mechanism
Caption: Step-wise mechanism of the Dieckmann condensation.
Q2: How do I choose the right base and solvent for my piperidone synthesis?
The choice of base and solvent is critical for a successful Dieckmann condensation and depends on the specific substrate.[4]
| Base | Common Solvents | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF, Benzene | Non-nucleophilic, avoids transesterification.[2][4] | Can be slow to react, requires careful handling (pyrophoric). |
| Potassium tert-Butoxide (KOtBu) | THF, tert-Butanol | Strong, bulky base that can minimize side reactions.[3][4] | Can be hygroscopic; sublimation may be needed for high purity.[5] |
| Sodium Ethoxide (NaOEt) / Methoxide (NaOMe) | Ethanol / Methanol | Classical and often effective method.[6] | Can cause transesterification if the alkoxide doesn't match the ester. Potential for hydrolysis if solvent is not anhydrous.[5] |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base, useful for less acidic substrates.[3] | Requires low temperatures (-78 °C) and inert atmosphere. |
Q3: My starting material is an unsymmetrical diester. How can I control the regioselectivity of the cyclization?
When an unsymmetrical diester has acidic protons on both α-carbons, a mixture of two different piperidone products can be formed.[12] Controlling regioselectivity can be challenging.
-
Steric Hindrance: A bulky base like KOtBu or LDA may preferentially deprotonate the less sterically hindered α-proton.
-
Electronic Effects: If one set of α-protons is significantly more acidic due to neighboring electron-withdrawing groups, deprotonation will likely occur at that position.
-
Directed Methods: In some cases, one of the carbonyl groups can be temporarily converted to a different functional group that does not participate in the condensation, and then regenerated after the cyclization.
Q4: After the Dieckmann cyclization, how do I convert the resulting β-keto ester to the final piperidone?
The direct product of the Dieckmann condensation is a β-keto ester.[10][11][12] To obtain the corresponding piperidone, a hydrolysis and decarboxylation step is typically required. This is often achieved by heating the β-keto ester in the presence of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH), which first hydrolyzes the ester to a β-keto acid. This intermediate is unstable and readily loses carbon dioxide upon heating to yield the final piperidone product.[11][13]
Experimental Protocols
General Protocol for Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Wash the NaH with dry hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add dry toluene to the flask to create a slurry.
-
-
Reaction:
-
Dissolve your amino-diester (1.0 equivalent) in dry toluene in the addition funnel.
-
Slowly add the diester solution to the stirred NaH slurry at room temperature. Hydrogen gas will evolve, so ensure proper ventilation.[4]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.[2][4]
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid until gas evolution ceases.[2][4]
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude β-keto ester.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Protocol for Hydrolysis and Decarboxylation
-
Setup:
-
Dissolve the purified β-keto ester in a suitable solvent (e.g., 6M hydrochloric acid or a mixture of ethanol and aqueous NaOH).
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed (typically followed by monitoring CO₂ evolution or by TLC/LC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, carefully neutralize with a base (e.g., saturated NaHCO₃ solution). If under basic conditions, neutralize with an acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidone.
-
-
Purification:
-
Purify the piperidone product as required (e.g., column chromatography, crystallization, or distillation).
-
References
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimization of Reaction Conditions for Alkylating N-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of the N-alkylation of 4-piperidone derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to synthesize our field-proven insights with established scientific principles to help you navigate the complexities of this important synthetic transformation.
N-phenethyl-4-piperidone (NPP) is a critical intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the potent analgesic, fentanyl, and its analogues.[1][2] The efficiency and selectivity of the N-alkylation step are paramount for the overall success of the synthetic route. This guide will address common challenges and provide actionable solutions to optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the alkylation of N-phenethyl-4-piperidone. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Yield
This is one of the most common issues encountered in N-alkylation reactions. Several factors can contribute to a low yield of the desired N-phenethyl-4-piperidone.
Potential Causes & Solutions:
-
Insufficient Basicity: The N-alkylation of a secondary amine like 4-piperidone with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl).[3] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Incorporate a suitable base into your reaction mixture to neutralize the acid as it forms. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[3][4] For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[3] A stoichiometric amount (1.0-1.5 equivalents) of the base is typically recommended to drive the reaction to completion.[3]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction, the operative mechanism for this alkylation, is highly dependent on the quality of the leaving group.[5]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine. Acetonitrile (CH₃CN) is a commonly used and effective solvent for this transformation.[1] Other suitable options include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), particularly if solubility of the starting materials is an issue.[4][6]
-
-
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: While room temperature may be sufficient in some cases, heating the reaction mixture is often necessary to achieve a reasonable reaction rate.[7] Refluxing in acetonitrile (boiling point ~82 °C) is a common condition.[1] However, be mindful that excessive heat can lead to side reactions, so temperature optimization may be required.[3]
-
Problem 2: Formation of a Quaternary Ammonium Salt Byproduct
Overalkylation, leading to the formation of a quaternary ammonium salt, is a frequent side reaction when alkylating amines.[5] This occurs when the newly formed tertiary amine product, which is also nucleophilic, reacts with another molecule of the alkylating agent.
Potential Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the phenethyl halide increases the likelihood of the product reacting further.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the piperidone starting material relative to the alkylating agent can help minimize overalkylation. A common strategy is to add the alkylating agent slowly and portion-wise to the reaction mixture, maintaining a low concentration of the electrophile at all times.[1][7] The use of a syringe pump for slow, controlled addition is highly recommended.[3][7]
-
Problem 3: Difficulty in Product Purification
The presence of unreacted starting materials, the quaternary ammonium salt byproduct, and inorganic salts from the base can complicate the purification of the desired N-phenethyl-4-piperidone.[1]
Potential Causes & Solutions:
-
Incomplete Reaction or Side Reactions: As discussed above, these lead to a complex mixture of products.
-
Solution: Optimize the reaction conditions to maximize the conversion of the starting material and minimize side product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[3]
-
-
Presence of Salts: Inorganic bases and the hydrohalide salt of the product (if no base is used) will be present in the crude reaction mixture.
-
Solution: A standard aqueous workup is essential. After the reaction is complete, the mixture can be partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble impurities.[3][7] The organic layer is then separated, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[3]
-
-
Similar Polarity of Product and Byproducts: The starting piperidone and the quaternary salt may have polarities that make chromatographic separation challenging.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 4-piperidone?
A1: The N-alkylation of 4-piperidone with an alkyl halide, such as phenethyl bromide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidone acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[5]
Caption: SN2 mechanism for N-alkylation of 4-piperidone.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, allowing you to track the masses of the components in your reaction mixture and confirm the formation of the desired product.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option.[8]
Q3: Are there alternative methods to direct N-alkylation?
A3: Yes, reductive amination is a powerful alternative that can offer better control and avoid overalkylation.[4] This two-step, one-pot process involves reacting the 4-piperidone with an aldehyde or ketone (in this case, phenylacetaldehyde) to form an iminium ion, which is then reduced in situ to the desired N-substituted product.[6][9]
Caption: Reductive amination workflow for NPP synthesis.
Q4: What are some key parameters to consider when optimizing the reaction?
A4: A systematic approach to optimization is recommended. Consider the following parameters and their impact on the reaction outcome:
| Parameter | Considerations | Potential Impact on Yield and Purity |
| Base | Type (inorganic vs. organic), strength, and stoichiometry. | Affects reaction rate and can prevent catalyst poisoning.[3] |
| Solvent | Polarity and aprotic nature. | Influences reaction rate and solubility of reactants.[4] |
| Temperature | Reaction kinetics vs. side product formation. | Higher temperatures increase the rate but may lead to byproducts.[3] |
| Concentration | Dilution of reactants. | Can influence the rate of bimolecular reactions. |
| Addition Rate | Slow vs. rapid addition of the alkylating agent. | Slow addition minimizes overalkylation.[1][7] |
Q5: What are the safety considerations for working with N-phenethyl-4-piperidone and its precursors?
A5: N-phenethyl-4-piperidone is a regulated chemical in many jurisdictions due to its use in the illicit synthesis of fentanyl.[1][2][10] Researchers must be aware of and comply with all applicable local and national regulations regarding the purchase, storage, handling, and disposal of this compound and its precursors. Always consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Piperidone using Phenethyl Bromide
This protocol is adapted from established procedures.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1 equivalent).
-
Add acetonitrile as the solvent.
-
Add finely powdered potassium carbonate (2.5 equivalents) to the suspension.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add phenethyl bromide (1 equivalent) dropwise to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 5-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-phenethyl-4-piperidone.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. swgdrug.org [swgdrug.org]
- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. N-Phenethyl-4-piperidinone manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 11 N-Phenethyl-4-piperidinone suppliers, Chemicals, india, companies, Chemicals Drug from India, N-Phenethyl-4-piperidinone import, Chemicals, india, N-Phenethyl-4-piperidinone export, Chemicals, india, N-Phenethyl-4-piperidinone buyer, Chemicals [tajpharma.com]
Technical Support Center: Stereoselective Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Welcome to the technical support center for the stereoselective synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide detailed troubleshooting protocols, and offer insights into the underlying chemical principles to ensure successful and reproducible outcomes in your laboratory.
Introduction
The 3-methyl-4-piperidone core is a significant structural motif in a wide range of biologically active compounds and pharmaceutical agents.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, making stereocontrol a critical aspect of the synthesis. The desired stereoisomer can exhibit significantly different pharmacological properties compared to its counterparts. This guide focuses on the challenges and solutions associated with achieving high diastereoselectivity and enantioselectivity in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges include:
-
Controlling Diastereoselectivity: The relative orientation of the methyl group at C3 and potentially other substituents on the piperidone ring. This is often difficult to control, leading to mixtures of cis and trans isomers.
-
Achieving High Enantioselectivity: Establishing the absolute stereochemistry at the C3 chiral center. This typically requires the use of chiral auxiliaries, catalysts, or starting materials.[3]
-
Side Reactions: Competing reactions such as over-alkylation, elimination, or rearrangement can reduce the yield of the desired product.
-
Purification of Stereoisomers: The separation of closely related diastereomers can be challenging, often requiring specialized chromatographic techniques.[4]
Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of 3-substituted-4-piperidones?
Several strategies have been developed, each with its own advantages and limitations:
-
Alkylation of Pre-formed Piperidones: This involves the deprotonation of an N-substituted-4-piperidone to form an enolate, followed by reaction with a methylating agent. The stereochemical outcome is influenced by the enolate geometry and the approach of the electrophile.
-
Cyclization Reactions: Methods like the Dieckmann cyclization or Mannich reactions can be used to construct the piperidone ring with the desired substitution pattern.[5][6][7] Stereocontrol can be introduced through the use of chiral building blocks.
-
Conjugate Addition (Michael Addition): The addition of a methyl organocuprate or other nucleophile to an α,β-unsaturated piperidone precursor (a tetrahydropyridinone) can be a powerful method for introducing the C3-methyl group.
-
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., Rhodium), can enable enantioselective transformations on prochiral substrates.[1][3][8]
Q3: How can I analyze the stereochemical purity of my product?
The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are typically determined using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers due to their different chemical environments. NOE experiments can help to elucidate the relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. It requires a suitable chiral stationary phase.
-
X-ray Crystallography: If a crystalline derivative of the product can be obtained, X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Low Diastereoselectivity (Formation of both cis and trans isomers)
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Thermodynamic vs. Kinetic Control | Modify reaction temperature and time. Lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer times favor the thermodynamic product. | The kinetic product is formed faster, while the thermodynamic product is more stable. The relative stability of the cis and trans isomers will determine which is favored under thermodynamic control. |
| Enolate Geometry | Vary the base and solvent. Bulky bases (e.g., LDA) and aprotic solvents (e.g., THF) tend to favor the kinetic enolate. Protic solvents can lead to equilibration. | The geometry of the enolate intermediate dictates the facial selectivity of the subsequent alkylation. |
| Steric Hindrance | Consider the steric bulk of the N-substituent. A larger N-substituent can influence the preferred conformation of the piperidone ring and direct the approach of the electrophile. | The N-phenethyl group can adopt different conformations, influencing the steric environment around the C3 position. |
Problem 2: Poor Enantioselectivity
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Ineffective Chiral Auxiliary/Catalyst | Screen different chiral auxiliaries or catalysts. Ensure the catalyst is properly activated and used under optimal conditions (temperature, solvent, concentration). | The choice of chiral ligand or auxiliary is crucial for creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate.[3][8] |
| Racemization | Check for epimerization conditions. The C3 proton can be acidic, and exposure to acidic or basic conditions during workup or purification can lead to racemization. | The stereocenter at C3 can be labile under certain conditions, leading to a loss of enantiomeric purity. |
| Incorrect Stoichiometry | Optimize the stoichiometry of the chiral ligand/catalyst to the substrate. Insufficient catalyst loading can lead to a background non-catalyzed, non-selective reaction. | A sufficient amount of the chiral catalyst is necessary to ensure that the catalyzed pathway is dominant. |
Experimental Protocols & Workflows
Protocol: Diastereoselective Methylation of 1-(2-phenylethyl)piperidin-4-one
This protocol outlines a general procedure for the methylation of the parent piperidone, a common route to the target molecule.
Step 1: Enolate Formation
-
To a solution of 1-(2-phenylethyl)piperidin-4-one (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Methylation
-
To the enolate solution, add methyl iodide (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization. The stereochemical outcome of the alkylation of a 4-piperidone is largely determined by the conformation of the enolate intermediate and the direction of approach of the electrophile.
Conformational Control of Alkylation
The piperidone ring can exist in several conformations, with the chair and twist-boat forms being the most relevant. The N-phenethyl substituent will have a preference for the equatorial position to minimize steric interactions.
Caption: Axial vs. Equatorial attack on the enolate.
Generally, axial attack on the enolate is favored to avoid steric clashes with the axial hydrogens on the ring, leading to the formation of the product with an equatorially substituted methyl group. However, the presence of other substituents and the specific reaction conditions can alter this preference.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Substituted piperidine challenge - Enamine [enamine.net]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction | Record | DigitalNZ [digitalnz.org]
- 7. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the final product. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the product, or suboptimal reaction conditions. For instance, in syntheses involving a Dieckmann condensation, a retro-Dieckmann reaction can occur if the workup conditions are not carefully controlled.[1][2] For syntheses proceeding via the reduction of a pyridinium salt, the choice of reducing agent and reaction temperature is critical to prevent side reactions.
Q2: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?
A2: These are likely diastereomers of your target compound or structurally similar byproducts. The presence of a methyl group at the 3-position introduces a chiral center, and depending on the synthetic route, you can form a mixture of cis and trans diastereomers. Other possibilities include incompletely reacted starting materials or byproducts from side reactions such as over-alkylation or elimination.
Q3: How can I effectively remove diastereomeric impurities?
A3: Diastereomers have different physical properties and can often be separated by chromatographic techniques.[3][4] Reversed-phase flash chromatography can be an effective method for this separation.[3][4] In some cases, diastereoselective crystallization by forming a salt with a chiral acid can also be employed to isolate the desired diastereomer.[5]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. Using a suitable solvent system, you can visualize the disappearance of the reactants and the appearance of the product spot. For more detailed analysis and to check for the formation of byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[2]
In-Depth Troubleshooting Guide
Issue 1: Formation of Diastereomeric Impurities
The introduction of a methyl group at the 3-position of the piperidin-4-one ring creates a stereocenter. This can lead to the formation of a mixture of cis and trans diastereomers, which can be challenging to separate.
Causality: The stereochemical outcome of the reaction is often determined by the method of introducing the 3-methyl group. If the piperidone ring is formed via a cyclization reaction with a precursor already containing the methyl group, the stereochemistry will depend on the steric and electronic factors governing the ring closure.
Troubleshooting and Solutions:
-
Stereocontrolled Synthesis: Employing a stereocontrolled synthetic route is the most effective way to minimize the formation of the undesired diastereomer. This could involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
-
Purification: If a mixture of diastereomers is formed, they can often be separated by column chromatography.[3][4] Reversed-phase chromatography is often more effective than normal-phase for separating polar compounds like piperidones. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for separating stereoisomers.[6]
-
Diastereoselective Crystallization: In some cases, the diastereomers can be separated by forming a salt with a chiral resolving agent, followed by fractional crystallization.[5]
Issue 2: Byproducts from the Synthesis via Pyridinium Salt Reduction
A common route to this compound involves the N-alkylation of 3-methyl-4-hydroxypyridine with a phenethyl halide, followed by reduction of the resulting pyridinium salt.[7] This route can be efficient, but is also prone to specific byproduct formation.
Causality and Potential Byproducts:
-
Incomplete Reduction: The reduction of the pyridinium salt with sodium borohydride (NaBH₄) may be incomplete, leading to the presence of unreacted starting material or partially reduced intermediates. The reaction with NaBH₄ can also produce borane byproducts which can lead to further side reactions if not properly quenched.[8][9][10][11][12]
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the ketone functionality to an alcohol.
-
Side reactions during N-alkylation: The initial N-alkylation step can sometimes lead to the formation of byproducts if the reaction conditions are not optimized.
Troubleshooting and Solutions:
-
Optimization of Reduction Conditions:
-
Molar Ratio of Reducing Agent: Ensure a sufficient molar excess of NaBH₄ is used to drive the reaction to completion. A typical molar ratio of the pyridinium salt to NaBH₄ is in the range of 1:1 to 1:5.[7]
-
Temperature Control: The reduction is typically carried out at low temperatures (-10°C to 20°C) to control the reaction rate and minimize side reactions.[7]
-
Solvent: The choice of solvent (e.g., methanol, ethanol) can influence the reactivity of the reducing agent.
-
-
Careful Workup: The workup procedure is crucial for removing inorganic byproducts and isolating the pure product. This often involves quenching the excess reducing agent with a weak acid, followed by extraction and purification.
-
Purity of Starting Materials: Ensure the 3-methyl-4-hydroxypyridine and phenethyl halide are of high purity to avoid introducing impurities that can lead to side reactions.
Issue 3: Byproducts from Dieckmann Condensation Route
The Dieckmann condensation is a powerful method for constructing the 4-piperidone ring from a suitable diester precursor. However, this reaction can be susceptible to side reactions that lower the yield and purity of the desired product.
Causality and Potential Byproducts:
-
Intermolecular Condensation: If the reaction is not performed under high dilution conditions, intermolecular condensation between two diester molecules can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.
-
Retro-Dieckmann Reaction: The β-keto ester product of the Dieckmann condensation can undergo a retro-Dieckmann reaction (cleavage) in the presence of a strong base, especially at elevated temperatures.[1][2] This is an equilibrium process that can reduce the yield of the desired cyclic product.[13]
-
Incomplete Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester, which is typically hydrolyzed and decarboxylated in a subsequent step to yield the final 4-piperidone. Incomplete reaction in this step will lead to the presence of the β-keto ester impurity.
Troubleshooting and Solutions:
-
High Dilution: To favor the intramolecular Dieckmann condensation, the reaction should be carried out at a low concentration of the starting diester.
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is typically used. The choice of solvent can also influence the reaction outcome.
-
Temperature Control: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize the retro-Dieckmann reaction.
-
Careful Workup: The workup, particularly the acidification step to quench the base, should be done carefully at low temperatures to avoid promoting the retro-Dieckmann reaction.
-
Complete Decarboxylation: Ensure sufficient heating and acidic conditions during the hydrolysis and decarboxylation step to drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis via Pyridinium Salt Reduction
This protocol is adapted from the general principles outlined in the literature for the synthesis of similar compounds.[7]
Step 1: N-alkylation of 3-methyl-4-hydroxypyridine
-
To a solution of 3-methyl-4-hydroxypyridine (1.0 eq) in acetonitrile, add phenethyl bromide (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash the solid with cold acetonitrile and dry under vacuum.
Step 2: Reduction of the Pyridinium Salt
-
Suspend the pyridinium salt (1.0 eq) in methanol and cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 eq) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a sodium hydroxide solution to pH > 10 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Condition for Protocol 1 | Rationale |
| N-alkylation Solvent | Acetonitrile | Good solvent for both reactants and allows for easy precipitation of the salt. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for the reduction of the pyridinium salt without affecting the ketone. |
| Reduction Temperature | 0°C to Room Temperature | Controls the rate of reaction and minimizes side reactions.[7] |
| Purification Method | Column Chromatography/Recrystallization | Effective for removing unreacted starting materials and byproducts.[7] |
| Potential Byproduct | Formation Pathway | Analytical Signature (Hypothetical) |
| Unreacted Pyridinium Salt | Incomplete reduction | Highly polar spot on TLC, distinct NMR signals. |
| Partially Reduced Intermediates | Incomplete reduction | Spots on TLC with intermediate polarity. |
| 3-Methyl-1-(2-phenylethyl)piperidin-4-ol | Over-reduction of the ketone | Absence of ketone C=O stretch in IR, presence of O-H stretch. |
| Diastereomers | Non-selective reduction | Two closely eluting spots on TLC/GC, complex NMR spectrum. |
Visualizations
Caption: Main synthetic route to this compound.
Caption: Potential byproduct formation pathways during the reduction step.
Caption: A simplified troubleshooting workflow for the synthesis.
References
- 1. Federal Register :: Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical [federalregister.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 7. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted piperidinones. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the scale-up synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. Moving from bench-scale synthesis to larger-scale production invariably introduces challenges that require a nuanced understanding of the reaction mechanism, kinetics, and potential side reactions. This document provides a structured troubleshooting guide and addresses frequently asked questions to navigate these complexities effectively.
Overview of Synthetic Strategy
The most direct and commonly employed strategy for synthesizing this compound involves the direct N-alkylation of 3-methyl-4-piperidone with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide. This SN2 reaction, while straightforward in principle, is subject to several competing reactions and process variables that can significantly impact yield and purity, especially during scale-up.
The core transformation is the formation of a new carbon-nitrogen bond. A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby regenerating the nucleophilic secondary amine and driving the reaction to completion.
Caption: General workflow for N-alkylation showing the desired product and a key side reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction has stalled, or the yield is significantly lower than expected upon scale-up. What are the primary factors to investigate?
Answer: This is a common scale-up challenge often rooted in mass and heat transfer limitations, or suboptimal reaction conditions.
-
Cause - Inadequate Base: On a larger scale, the mixing efficiency may decrease, leading to localized areas of high acid concentration which protonates the starting amine, rendering it non-nucleophilic. The base (e.g., potassium carbonate) might not be sufficiently dispersed to neutralize the HBr as it forms.
-
Solution:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogenous slurry.
-
Base Selection: Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA), which also acts as a scavenger without promoting significant side reactions.[1][2]
-
Particle Size: Use finely powdered potassium carbonate to maximize its surface area and reactivity.
-
-
-
Cause - Poor Leaving Group or Inactive Electrophile: The reactivity of the 2-phenylethyl halide is critical.
-
Solution:
-
Halide Reactivity: The order of reactivity is I > Br > Cl. If you are using 2-phenylethyl bromide and the reaction is sluggish, switching to 2-phenylethyl iodide will significantly increase the reaction rate. You can also generate the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Reagent Quality: Verify the purity of your 2-phenylethyl bromide, as old stock can degrade.
-
-
-
Cause - Suboptimal Solvent/Temperature:
-
Solution: This reaction is favored by polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3] ACN is often preferred for its ease of removal during workup.[4][5] If the reaction is slow in ACN at reflux (approx. 82°C), switching to DMF (boiling point 153°C) allows for higher reaction temperatures, which can overcome activation energy barriers.
-
Question 2: I am observing the formation of a significant amount of a white solid that is insoluble in my workup solvent. What is it and how can I prevent it?
Answer: The insoluble white solid is likely the quaternary ammonium salt, formed by the over-alkylation of your target product.[6] The desired tertiary amine product can act as a nucleophile and react with another molecule of 2-phenylethyl bromide.
-
Mechanism of Formation:
-
Product + 2-Phenylethyl Bromide → [3-Methyl-1,1-bis(2-phenylethyl)piperidin-4-one]+Br-
-
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A molar ratio of 1.0 to 1.1 equivalents of 2-phenylethyl bromide relative to the 3-methyl-4-piperidone is typically recommended.
-
Slow Addition: On a larger scale, add the 2-phenylethyl bromide solution dropwise over several hours using an addition funnel or syringe pump.[2] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant (and more nucleophilic) secondary amine starting material over the bulkier tertiary amine product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the 3-methyl-4-piperidone is consumed to minimize the formation of the quaternary salt.
-
Question 3: The final product is a dark, oily residue that is difficult to purify. What are the best practices for purification at scale?
Answer: Obtaining a clean product at scale requires a robust purification strategy that moves beyond simple laboratory column chromatography.
-
Step 1: Optimized Aqueous Workup:
-
After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃ and KBr).
-
Concentrate the filtrate to remove the solvent.
-
Perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the basic product and unreacted starting material into the aqueous phase, leaving non-basic impurities behind.
-
Separate the layers. Now, basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is >10. This will deprotonate your product, causing it to precipitate or become extractable.
-
Extract the free-based product back into an organic solvent (e.g., ethyl acetate). This acid-base extraction is highly effective for removing non-basic impurities.
-
-
Step 2: Crystallization:
-
Whenever possible, crystallization is the most effective and scalable purification method. The target compound, this compound, may be an oil at room temperature, but converting it to a salt can facilitate crystallization.
-
Salt Formation: Try forming the hydrochloride or oxalate salt by treating a solution of the purified base (e.g., in isopropanol or ethanol) with a solution of HCl in isopropanol or oxalic acid. This can often yield a stable, crystalline solid that can be isolated by filtration.[7]
-
-
Step 3: Large-Scale Chromatography:
-
If crystallization is not feasible, silica gel column chromatography remains an option.[8] For multi-kilogram scale, automated flash chromatography systems are used. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from tailing on the silica gel.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations I should be aware of when scaling up this synthesis? A:
-
Alkylating Agent: 2-Phenylethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Acetonitrile and DMF are flammable and have specific toxicity profiles. Ensure your reactor is properly grounded and that you have adequate ventilation and fire suppression systems in place.
-
Exothermic Reactions: While this reaction is not violently exothermic, the initial mixing of reagents and any quenching steps can generate heat. On a large scale, this heat can accumulate. Use a reactor with temperature control and consider slow, controlled addition of reagents.
-
Base Handling: Solid potassium carbonate can be an irritant. Handling large quantities of strong bases like NaOH for workup requires appropriate PPE to prevent chemical burns.
Q: Can I use 4-piperidone and perform the N-alkylation and C-methylation in a different order? A: Yes, this is a viable alternative strategy. You could first synthesize 1-(2-phenylethyl)piperidin-4-one and then perform an α-methylation.[9][10] The methylation step typically involves creating an enolate from the piperidone using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by quenching with an electrophile like methyl iodide.[8] However, this adds a step and requires handling pyrophoric and moisture-sensitive reagents, which can be more challenging at scale. The direct alkylation of 3-methyl-4-piperidone is often more operationally simple if the starting material is readily available.
Q: How critical is the "anhydrous" or "dry" condition for the solvent and reagents? A: For this specific SN2 reaction, while it is good practice, rigorously anhydrous conditions are not as critical as they would be for reactions involving organometallics or strong, non-nucleophilic bases like LDA. The presence of small amounts of water is tolerated by bases like K₂CO₃. However, excess water can potentially hydrolyze the alkyl halide, reducing its effective concentration. For consistent results at scale, using a commercial grade of solvent with low water content is recommended.
Key Process Parameters Summary
| Parameter | Recommended Range/Value | Rationale & Notes |
| Molar Ratio (Amine:Halide) | 1 : 1.05-1.2 | A slight excess of the alkylating agent ensures full conversion of the starting amine. A larger excess increases the risk of over-alkylation.[6] |
| Molar Ratio (Amine:Base) | 1 : 1.5-2.5 | An excess of base is required to effectively neutralize the acid byproduct and drive the reaction forward. |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are ideal. Acetonitrile is often preferred for ease of removal.[2][4] |
| Temperature | 60°C - 120°C | Dependent on solvent choice. Typically run at reflux in acetonitrile or at an elevated temperature in DMF for slower reactions.[1] |
| Reaction Time | 4 - 24 hours | Highly dependent on substrate reactivity, temperature, and scale. Monitor by TLC/LCMS for completion. |
Detailed Experimental Protocol (Illustrative)
This protocol describes the N-alkylation of 3-methyl-4-piperidone hydrochloride.
Materials:
-
3-Methyl-4-piperidone hydrochloride (1.0 eq)
-
2-Phenylethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetonitrile (ACN), sufficient to make a ~0.5 M solution
Procedure:
-
Setup: To a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and nitrogen inlet, charge the 3-methyl-4-piperidone hydrochloride, potassium carbonate, and acetonitrile.
-
Inert Atmosphere: Begin stirring the slurry and purge the vessel with nitrogen for 15-20 minutes.
-
Reagent Addition: Slowly add the 2-phenylethyl bromide to the stirred slurry at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain it for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LCMS. The reaction is complete when the 3-methyl-4-piperidone spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with additional acetonitrile.
-
Combine the filtrates and concentrate them under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil via vacuum distillation or flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
References
- 1. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. diva-portal.org [diva-portal.org]
- 5. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 9. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Purifying Methylated Piperidones via Column Chromatography
Welcome to the technical support center for the purification of methylated piperidones using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of methylated piperidones.
Issue 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of your target compound and impurities.
-
Low purity of the final product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to differentiate between your methylated piperidone and impurities. The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[1][2] | Optimize the Eluent System: Begin with a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[3] Perform a gradient elution, starting with a low percentage of the polar solvent and gradually increasing it. This will help to resolve compounds with close polarities.[4] For more polar piperidones, a dichloromethane/methanol system may be more effective.[5] |
| Incorrect Stationary Phase | Standard silica gel is acidic and can interact strongly with basic compounds like methylated piperidones, leading to poor separation.[5] | Select an Alternative Stationary Phase: Consider using an amine-functionalized silica column, which has a basic character and can improve the separation of basic compounds without the need for mobile phase additives.[5][6] Alternatively, reversed-phase chromatography on a C18 column can be effective, especially for more polar derivatives.[7] |
| Column Overloading | Exceeding the loading capacity of your column will lead to broad peaks and poor resolution. | Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight with your crude sample. For difficult separations, this may need to be even lower. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced resolution and inaccurate quantification.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Strong Interaction with Silica | The basic nitrogen of the piperidone ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing the compound to "stick" and elute slowly and unevenly.[5] | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile amine, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[8][9] This will compete with your compound for the active sites on the silica, reducing tailing. |
| Inappropriate pH of Mobile Phase (Reversed-Phase) | For reversed-phase chromatography, the pH of the mobile phase can significantly affect the ionization state of your methylated piperidone. An inappropriate pH can lead to peak tailing.[10] | Adjust Mobile Phase pH: For basic amines, using an alkaline mobile phase can improve peak shape and retention. Adding a modifier like triethylamine to a water/acetonitrile mobile phase is a common strategy.[5] |
| Channeling in the Column | An improperly packed column can have channels that allow the solvent and sample to flow unevenly, leading to band broadening and tailing.[11] | Proper Column Packing: Ensure your column is packed uniformly. Slurry packing is often the most effective method. Tap the column gently during packing to settle the stationary phase and eliminate air pockets.[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying methylated piperidones?
A1: The choice of stationary phase depends on the specific properties of your methylated piperidone.
-
Silica Gel: This is the most common and cost-effective choice. However, due to its acidic nature, it often requires the use of a basic modifier in the mobile phase (like triethylamine) to prevent peak tailing.[4][5]
-
Amine-Functionalized Silica: This is an excellent alternative to bare silica for basic compounds.[6] It provides a less polar and basic surface, often resulting in better peak shape and eliminating the need for basic additives in the mobile phase.[5]
-
Reversed-Phase (C18): For more polar methylated piperidones or for separations that are difficult on normal phase, reversed-phase chromatography can be a powerful tool.[7]
Q2: How do I choose the right mobile phase for my separation?
A2: The selection of the mobile phase is crucial for achieving good separation.[1][2]
-
Thin-Layer Chromatography (TLC): Always start by developing your separation on TLC plates. This is a quick and inexpensive way to screen different solvent systems.[12] Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.
-
Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] For more polar compounds, dichloromethane/methanol may be necessary.[5]
-
Reversed-Phase: Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used.[7] A buffer or pH modifier may be necessary to control the ionization of your compound.[10]
Q3: My methylated piperidone is a chiral molecule. How can I separate the enantiomers?
A3: Separating enantiomers requires a chiral environment. This can be achieved in a few ways:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Chiral columns, often based on polysaccharide derivatives, can differentiate between enantiomers.[13][14]
-
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to form transient diastereomeric complexes with your enantiomers, allowing for separation on a standard achiral column.
-
Derivatization: You can react your racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[14]
Q4: I am seeing two peaks for my pure methylated piperidone in HPLC analysis. What could be the cause?
A4: The appearance of two peaks for a pure compound can be due to several factors, especially with amine-containing molecules. One common reason is the presence of different ionization states or conformers that interact differently with the stationary phase.[15] Consider adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) to ensure a single, consistent ionic form of your compound.[15]
Section 3: Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use for your separation. The consistency should be a pourable, uniform slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Pour the Slurry: Gently pour the silica gel slurry into the column. Use a funnel to avoid spilling.
-
Settle the Packing: Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.[12]
-
Drain Excess Solvent: Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the solvent level drop below the top of the silica bed.[12]
-
Add a Protective Layer: Once the silica has settled, carefully add a thin layer of sand to the top to prevent disruption of the silica bed when adding solvent or your sample.
-
Equilibrate the Column: Pass 2-3 column volumes of your initial mobile phase through the column before loading your sample.[12]
Protocol 2: Gradient Elution for a Methylated Piperidone
-
Develop on TLC: Identify a solvent system where your target compound has an Rf of approximately 0.2-0.3. Also, identify a stronger solvent system where the Rf is around 0.6-0.7.
-
Load the Sample: Dissolve your crude methylated piperidone in a minimal amount of the initial, weaker mobile phase. Carefully load the sample onto the top of the column.
-
Start the Elution: Begin eluting with the weaker mobile phase. Collect fractions and monitor by TLC.
-
Increase Polarity: Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This can be done in a stepwise or continuous manner.
-
Elute the Target Compound: Your methylated piperidone should elute as the polarity of the mobile phase increases.
-
Continue the Gradient: After your target compound has eluted, you can further increase the polarity to wash off any strongly retained impurities.
Section 4: Visualizations
Caption: Workflow for purifying methylated piperidones.
Caption: Troubleshooting decision tree for common issues.
References
- 1. pharmanow.live [pharmanow.live]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. 1-Methyl-4-piperidone | SIELC Technologies [sielc.com]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. labtech.tn [labtech.tn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Validation Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Key Intermediate in 3-Methylfentanyl Synthesis
Introduction
In the landscape of synthetic opioid analysis and control, the focus has expanded from end products to the critical chemical intermediates that enable their production. The international scheduling of primary fentanyl precursors, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), has inevitably led to the use of structurally similar, unscheduled analogues in illicit synthesis.[1] One such compound of rising significance is 3-Methyl-1-(2-phenylethyl)piperidin-4-one (hereafter referred to as 3-Me-NPP), the direct precursor to 3-methylfentanyl, an analogue estimated to be 400 to 6000 times more potent than morphine.[2]
This guide provides a comprehensive technical validation of 3-Me-NPP, establishing its identity and purity through rigorous analytical protocols. Furthermore, it presents a direct comparison with its non-methylated counterpart, NPP, to provide researchers, forensic scientists, and drug development professionals with the necessary framework to identify and characterize this emerging precursor. We will explore the nuances introduced by the C-3 methyl group, from its impact on synthesis and impurity profiles to the specific considerations required for its analytical validation.
The Strategic Importance of 3-Me-NPP: A Comparative Overview
The core structure of fentanyl is built upon a piperidine ring. The classic Siegfried synthesis route, a common method in clandestine manufacturing, utilizes NPP as the foundational scaffold.[3] The synthesis proceeds by reacting NPP with aniline to form an imine, which is then reduced to 4-anilino-N-phenethylpiperidine (ANPP). Subsequent acylation of ANPP with propionyl chloride yields fentanyl.
3-Me-NPP serves the exact same role as NPP but in the synthesis pathway for 3-methylfentanyl. The introduction of the methyl group at the 3-position of the piperidone ring is the only structural deviation, yet it has profound implications:
-
Potency of the Final Product: The presence of the 3-methyl group, particularly in the cis configuration, dramatically increases the analgesic potency of the final fentanyl analogue.[4]
-
Stereoisomerism: The methyl group introduces a chiral center, meaning 3-Me-NPP exists as a racemic mixture of (R) and (S) enantiomers. This chirality is carried through the synthesis, resulting in diastereomeric mixtures (cis/trans) of 3-methylfentanyl, each with different potencies. This complicates analysis, requiring methods capable of resolving these isomers.
-
Circumvention of Regulations: As a non-scheduled chemical in many jurisdictions, 3-Me-NPP represents a viable alternative to the heavily regulated NPP for illicit synthesis operations.
This guide will use NPP as the primary comparator to highlight the unique analytical challenges and signatures associated with 3-Me-NPP.
Fentanyl Synthesis Pathways: The Central Role of Piperidone Intermediates
The diagram below illustrates the pivotal position of NPP and its 3-methyl analogue in common fentanyl synthesis routes. Understanding this context is crucial for anticipating potential impurities and developing effective validation strategies.
Figure 1: Comparative synthesis pathways for Fentanyl and 3-Methylfentanyl.
Analytical Validation Workflow: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following workflow, based on International Council for Harmonisation (ICH) guidelines, provides a framework for the comprehensive validation of 3-Me-NPP. This system is designed to be self-validating by systematically proving specificity, linearity, accuracy, precision, and sensitivity.
Figure 2: A systematic workflow for the analytical validation of a key intermediate.
Experimental Protocols & Comparative Data
This section provides detailed protocols for the characterization of 3-Me-NPP, with direct comparison to its non-methylated analogue, NPP.
Synthesis of this compound (3-Me-NPP)
A viable synthesis method starts from 3-substituted pyridine-4-alcohol, which is converted to a quaternary ammonium salt with a phenethyl halide. Subsequent selective reduction with sodium borohydride followed by isomerization yields the target piperidone.[3]
-
Causality: This route is advantageous as it avoids more complex multi-step procedures like the Dieckmann condensation and starts from readily available materials.[3][5] However, the isomerization step can be a source of impurities if not driven to completion. The use of NaBH₄ is a critical choice for selective reduction of the pyridinium ring system.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds like piperidone intermediates. Its strength lies in providing both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint).
Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.[6]
-
Instrumentation: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Split mode (e.g., 20:1).
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Detector: Transfer line at 280°C, EI source at 70 eV, scanning from m/z 40-550.
Comparative Fragmentation Analysis
The mass spectrum of NPP is well-characterized. The key to identifying 3-Me-NPP is to understand how the addition of a methyl group (mass difference of 14 Da) alters this known fragmentation pattern.
| Precursor | Molecular Ion (M+) | Key Fragments (m/z) and Proposed Structures | Rationale for Fragmentation Differences |
| NPP | m/z 203 | 112 : [M - C₇H₇]⁺ - Loss of the tropylium ion from the phenethyl group.91 : [C₇H₇]⁺ - The tropylium ion itself, a very stable fragment.42 : [C₂H₄N]⁺ - Fragment of the piperidine ring.[7] | Fragmentation is dominated by the cleavage of the bond between the piperidine nitrogen and the phenethyl group, leading to the highly stable tropylium cation (m/z 91). The other major fragment (m/z 112) represents the charged piperidone ring after this cleavage. |
| 3-Me-NPP | m/z 217 | 126 : [M - C₇H₇]⁺ - Expected base peak, corresponding to the methylated piperidone ring fragment.91 : [C₇H₇]⁺ - The tropylium ion, which should still be present and prominent.56 : [C₃H₆N]⁺ - Methylated fragment of the piperidine ring. | The core fragmentation pathway should remain the same. The key diagnostic difference is the shift of the piperidone fragment from m/z 112 to m/z 126, directly accounting for the added methyl group. The presence of m/z 91 remains a constant and crucial identifier of the phenethyl moiety. |
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[6]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve good signal-to-noise.
Comparative ¹H NMR Data (Predicted for 3-Me-NPP)
| Protons | NPP (Experimental, ~ppm)[6] | 3-Me-NPP (Predicted, ~ppm) | Rationale for Predicted Shifts |
| Phenyl (Ar-H) | 7.20-7.35 (m, 5H) | 7.20-7.35 (m, 5H) | Unchanged, distant from the methyl group. |
| Ethyl (-CH₂-Ar) | 2.85 (t, 2H) | ~2.85 (t, 2H) | Minor to no change expected. |
| Ethyl (-CH₂-N) | 2.80 (t, 2H) | ~2.80 (t, 2H) | Minor to no change expected. |
| Piperidone (H2, H6) | 2.75 (t, 4H) | Complex multiplets | The symmetry of the piperidone ring is broken. H2/H6 and H3/H5 are no longer equivalent, leading to more complex splitting patterns. |
| Piperidone (H3, H5) | 2.55 (t, 4H) | Complex multiplets | Protons on C2, C3, C5, and C6 will become diastereotopic, resulting in distinct signals and more complex splitting (e.g., dd, ddd). |
| Methyl (-CH₃) | N/A | ~1.0-1.2 (d, 3H) | A new doublet will appear in the aliphatic region, coupled to the proton on C3. |
Note: m=multiplet, t=triplet, d=doublet.
Characterization by Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The primary diagnostic peak for both NPP and 3-Me-NPP is the ketone carbonyl stretch.
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Parameters: Acquire spectrum from 4000-400 cm⁻¹, typically with 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative IR Data
| Functional Group | NPP (Experimental, ~cm⁻¹)[7] | 3-Me-NPP (Predicted, ~cm⁻¹) | Rationale for Predicted Shifts |
| C=O Stretch (Ketone) | ~1703-1720 | ~1700-1720 | The ketone stretch is the most prominent feature. The methyl group is not expected to significantly shift this frequency. A strong, sharp peak in this region is highly indicative of the piperidone structure. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Unchanged. |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2800-3000 | Unchanged, will be a complex series of bands. |
| C-N Stretch | ~1100-1250 | ~1100-1250 | Unchanged. |
Impurity Profiling: The Forensic Signature
The true value of validating an intermediate lies in understanding its impurity profile, which can serve as a chemical signature to trace the synthesis route.[3][8] When comparing 3-Me-NPP to NPP, the introduction of the methyl group creates new possibilities for impurity formation.
Comparative Impurity Considerations
| Impurity Type | Potential Impurities from NPP Synthesis | Additional Potential Impurities from 3-Me-NPP Synthesis | Analytical Approach |
| Starting Materials | Unreacted phenethylamine; Unreacted 4-piperidone; Reagents from NPP synthesis (e.g., phenethyl bromide).[3] | Unreacted 3-methyl-4-pyridinol; Reagents from the specific synthesis route (e.g., phenethyl mesylate).[3] | GC-MS is ideal for identifying these smaller, more volatile molecules. |
| Side-Reaction Products | N,N-diphenethyl-4-piperidone (from reaction with two phenethyl units). | Di-methylated piperidones : Over-methylation can lead to 2,3- or 3,5-dimethylated analogues.Positional Isomers : 2-methyl-NPP if the starting material is impure. | LC-MS/MS provides excellent separation and sensitivity for isomeric impurities that may co-elute in GC. |
| Degradation Products | Oxidation or reduction products of the ketone. | 3-Methyl-1-phenethyl-4-piperidin-4-ol : Reduction of the ketone to the corresponding alcohol. | LC-MS/MS or GC-MS after derivatization. |
Conclusion and Recommendations
This compound (3-Me-NPP) is a critical and emergent precursor in the synthesis of the highly potent 3-methylfentanyl. Its validation requires a multi-technique approach, with GC-MS, NMR, and IR spectroscopy providing complementary structural information.
This guide establishes that while 3-Me-NPP shares a core chemical identity with the well-known precursor NPP, its validation presents unique challenges. The key points of differentiation for analysts are:
-
Mass Spectrometry: The diagnostic fragment ion shifts from m/z 112 (for NPP) to m/z 126 (for 3-Me-NPP), providing a clear and reliable marker for identification in GC-MS analysis.
-
NMR Spectroscopy: The loss of symmetry in the piperidone ring and the appearance of a new methyl doublet fundamentally alter the ¹H NMR spectrum, moving from simple triplets to complex multiplets.
-
Impurity Profile: The synthesis of 3-Me-NPP introduces the potential for additional impurities, including positional isomers and over-methylated byproducts, necessitating high-resolution chromatographic techniques like LC-MS/MS for complete profiling.
-
Stereochemistry: The presence of a chiral center requires consideration of stereoisomers, which may require specialized chiral chromatography columns for full characterization, especially in downstream analysis of the final 3-methylfentanyl product.
For laboratories involved in forensic analysis, customs, or pharmaceutical research, the validation protocols and comparative data presented here provide a robust framework for the confident identification of 3-Me-NPP. It is recommended that any suspected sample be analyzed using, at a minimum, GC-MS to confirm the molecular weight and key fragmentation pattern (m/z 126 and 91). Definitive structural confirmation should be achieved via NMR spectroscopy whenever possible. By understanding the unique analytical signature of this key intermediate, the scientific community can better monitor and control the spread of new and dangerous synthetic opioids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 6. raco.cat [raco.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
A Comparative Guide to the Synthetic Routes of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The substituted piperidine ring, in particular, is a privileged structure found in numerous pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate for various pharmacologically active compounds. This document moves beyond a simple recitation of methods to offer a critical analysis of each pathway, supported by experimental insights and comparative data to inform your synthetic strategy.
Introduction to the Target Molecule and Synthetic Challenges
This compound is a disubstituted piperidone with key structural features that present both opportunities and challenges in its synthesis. The core piperidone ring, the N-phenethyl group, and the methyl group at the 3-position all require strategic consideration for their introduction. The primary challenges lie in achieving good yields, ensuring regioselectivity of the methylation, and developing a scalable and cost-effective process. This guide will explore four principal synthetic strategies:
-
Dieckmann Condensation: A classical approach for the formation of cyclic β-keto esters.
-
Mannich Reaction: A versatile three-component reaction for the synthesis of β-amino carbonyl compounds.
-
Synthesis from Pyridine Derivatives: A method involving the reduction and rearrangement of a substituted pyridine precursor.
-
N-Alkylation and Reductive Amination of a Pre-formed Piperidone: A convergent approach starting with a pre-existing 3-methyl-4-piperidone.
Each of these routes will be evaluated based on their efficiency, scalability, accessibility of starting materials, and the control they offer over the final product's purity.
Route 1: The Dieckmann Condensation
The Dieckmann condensation is a robust and well-established method for the synthesis of 4-piperidones.[1] The general strategy involves the intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target piperidone.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from one of the ester groups, which then attacks the other ester carbonyl in an intramolecular fashion. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions.
References
A Comparative Guide to Fentanyl Analog Synthesis: N-phenethyl-4-piperidone (NPP) vs. 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Introduction
Fentanyl, a potent synthetic opioid, and its analogs represent a significant class of analgesics within pharmaceutical research and development.[1][2] The potency and pharmacological profile of these compounds are profoundly influenced by their molecular architecture. A critical determinant in the synthesis and the ultimate characteristics of the final compound is the choice of the piperidone precursor. This guide provides an in-depth technical comparison of two key precursors: the archetypal N-phenethyl-4-piperidone (NPP) and the structurally modified 3-Methyl-1-(2-phenylethyl)piperidin-4-one. Understanding the distinct synthetic pathways and the resulting structure-activity relationships (SAR) is paramount for researchers engaged in the development of novel opioid receptor modulators.
N-phenethyl-4-piperidone (NPP): The Foundational Precursor
N-phenethyl-4-piperidone, commonly known as NPP, is a well-established intermediate in the synthesis of fentanyl and its non-piperidine-substituted analogs.[3][4] Due to its direct applicability in fentanyl synthesis, NPP is a regulated List I chemical in the United States and is under international control.[3][5][6]
Synthesis and Application
NPP is typically prepared via the N-alkylation of 4-piperidone with a phenethyl-donating reagent, such as phenethyl bromide.[3] It serves as the cornerstone of the widely recognized "Siegfried method" for fentanyl synthesis.[7][8] This pathway involves two primary transformations:
-
Reductive Amination: NPP reacts with aniline in the presence of a reducing agent to form 4-anilino-N-phenethylpiperidine (ANPP).[3][9][10] ANPP is itself a controlled substance, classified as a Schedule II immediate precursor to fentanyl.[1][8]
-
Acylation: The secondary amine of ANPP is then acylated, most commonly with propionyl chloride, to yield the final fentanyl molecule.[3][9][10] The use of different acylating agents at this stage is a primary method for producing various N-acyl fentanyl analogs.[11]
The synthetic route starting from NPP is well-documented, robust, and offers high yields, making it a benchmark process.[9][12][13]
This compound: A Gateway to Enhanced Potency
This precursor is a structural derivative of NPP, distinguished by a methyl group at the 3-position of the piperidine ring. While the overall synthetic scheme mirrors that of NPP, this seemingly minor modification has profound implications for the biological activity of the resulting fentanyl analog.
Synthesis and Stereochemical Implications
The synthesis proceeds analogously to the Siegfried method: the 3-methylated piperidone undergoes reductive amination with aniline, followed by acylation. The critical outcome is the creation of 3-methylfentanyl.
The presence of the methyl group at the 3-position introduces two chiral centers into the molecule, resulting in diastereomers (cis and trans) and their respective enantiomers.[14][15] This stereochemistry is a crucial determinant of the final compound's analgesic potency:
-
cis-Isomers: The cis-(+)-isomer of 3-methylfentanyl is an exceptionally potent analgesic, with reports indicating an ED₅₀ value of 0.00058 mg/kg, making it substantially more potent than the parent fentanyl compound.[14]
-
trans-Isomers: The trans-isomers exhibit significantly lower potency compared to their cis counterparts.[14]
This dramatic divergence in activity underscores the principle that subtle structural changes in a precursor molecule can be amplified into significant pharmacological differences in the final product. The steric hindrance and conformational rigidity imposed by the 3-methyl group directly influence the molecule's binding affinity at the mu-opioid receptor.[15]
Head-to-Head Comparison: NPP vs. 3-Methylated Precursor
| Feature | N-phenethyl-4-piperidone (NPP) | This compound |
| Core Structure | Unsubstituted 1-(2-phenylethyl)piperidin-4-one | Piperidin-4-one ring with a methyl group at the 3-position |
| Primary Resulting Analog | Fentanyl | 3-Methylfentanyl |
| Stereochemical Complexity | Achiral precursor; no new stereocenters formed on the ring during synthesis | Chiral precursor; leads to cis/trans diastereomers in the final product |
| Impact on Potency | Forms the baseline potency standard for fentanyl | Can dramatically increase potency (specifically the cis-(+)-isomer)[14] |
| Key Synthetic Pathway | Siegfried Method[7][8] | Modified Siegfried Method |
| Regulatory Status | List I Chemical (US DEA), Internationally Controlled[3][5][6] | Controlled as a fentanyl precursor analog |
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic transformations for each precursor.
Caption: Synthetic route from NPP to Fentanyl.
Caption: Synthesis from the 3-methyl precursor yields diastereomers.
Exemplary Experimental Protocols
The protocols provided are for informational purposes, illustrating the established chemical transformations. All work with controlled substances must be conducted in compliance with institutional, national, and international regulations.
Protocol 1: Synthesis of Fentanyl from N-phenethyl-4-piperidone (NPP)
This protocol is based on the high-yielding methodology reported by Valdez et al.[9][13]
Part A: Reductive Amination to form ANPP (14)
-
Reaction Setup: Dissolve N-phenylethylpiperidin-4-one (13) and aniline in a suitable solvent such as methylene chloride in a round-bottom flask equipped with a stir bar.
-
Acidification: Cool the solution in an ice bath and add acetic acid dropwise. The acid catalyzes the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the cooled solution. This mild reducing agent selectively reduces the iminium ion to the amine without reducing the ketone starting material.
-
Reaction Monitoring: Allow the mixture to warm to ambient temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).
-
Workup: Quench the reaction by adding an aqueous base (e.g., NaOH solution). Extract the aqueous layer with methylene chloride. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ANPP (14). The product can be purified further if necessary.
Part B: Acylation to form Fentanyl (4)
-
Reaction Setup: Dissolve the synthesized ANPP (14) in methylene chloride and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Acylation: Cool the solution in an ice bath and add propionyl chloride dropwise. The DIPEA scavenges the HCl generated during the reaction.
-
Reaction Monitoring: Stir the mixture at ambient temperature for several hours until completion.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure to yield fentanyl (4) as the free base.[9][12]
Protocol 2: Conceptual Synthesis of 3-Methylfentanyl
The synthesis of 3-methylfentanyl follows the same chemical logic as the synthesis of fentanyl.
-
Reductive Amination: this compound is reacted with aniline and a reducing agent (e.g., NaBH(OAc)₃) to form N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)aniline.
-
Acylation: The resulting intermediate is acylated with propionyl chloride in the presence of a base to yield 3-methylfentanyl.[14]
-
Separation: The resulting product is a mixture of cis and trans diastereomers, which would require chromatographic separation (e.g., column chromatography or HPLC) to isolate the individual stereoisomers for analytical and pharmacological evaluation.
Conclusion
The comparison between N-phenethyl-4-piperidone and this compound clearly illustrates a fundamental principle of medicinal chemistry: precursor selection is a critical strategic decision that dictates the final molecular structure and its corresponding biological activity. NPP provides a direct and efficient route to the core fentanyl scaffold. In contrast, the use of its 3-methylated counterpart introduces stereochemical complexity that, when properly navigated, can lead to analogs with significantly enhanced potency. This guide underscores the importance of understanding the causality behind experimental choices, as a simple modification on the precursor backbone can unlock vastly different pharmacological outcomes, a key insight for professionals in drug discovery and development.
References
- 1. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 6. Control of a chemical precursor used in the illicit manufacture of fentanyl as a List I chemical. Interim rule with request for comments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. regulations.gov [regulations.gov]
- 8. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ussc.gov [ussc.gov]
- 12. osti.gov [osti.gov]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 14. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
Spectroscopic Guide to the Stereoisomers of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Comparative Analysis of Cis and Trans Configurations
For researchers and professionals in drug development and medicinal chemistry, the precise determination of molecular structure is a cornerstone of effective and safe therapeutic design. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. Within the realm of piperidine derivatives, a common scaffold in numerous pharmaceuticals, the distinction between cis and trans diastereomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a representative substituted piperidinone.
The differentiation of these isomers hinges on the distinct spatial orientation of the methyl group at the C3 position relative to the larger 1-(2-phenylethyl) group. These orientations impose specific conformational preferences on the piperidine ring, leading to subtle yet measurable differences in their spectroscopic signatures. This guide will delve into the expected variations in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established principles of conformational analysis and data from analogous structures.
The Foundational Role of Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the large N-phenylethyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. The stereochemical difference then arises from the orientation of the C3-methyl group.
-
In the trans isomer , the methyl group is also in the more stable equatorial position, resulting in a di-equatorial conformation.
-
In the cis isomer , the methyl group is forced into the less stable axial position to maintain the cis relationship with the equatorial N-phenylethyl group, leading to an axial-equatorial conformation.
This fundamental difference in the methyl group's orientation is the primary driver of the spectroscopic variations discussed below.
Caption: Conformational difference between cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift and coupling constants of the protons on the piperidine ring, particularly those on C2, C3, and C5, are highly sensitive to their axial or equatorial orientation.
Key Differentiating Features:
-
C3-Proton: In the trans isomer (equatorial methyl), the C3-proton is axial. It will exhibit large diaxial couplings (typically 8-12 Hz) with the axial protons on C2 and C4. In the cis isomer (axial methyl), the C3-proton is equatorial and will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). This results in a broader multiplet for the C3-H in the trans isomer compared to a narrower one in the cis isomer.
-
C3-Methyl Group: An equatorial methyl group (trans isomer) is generally expected to resonate slightly downfield compared to an axial methyl group (cis isomer) due to the anisotropic effect of the C-C single bonds in the ring.[1]
-
C2 and C6 Protons: The chemical shifts of the axial and equatorial protons at C2 and C6 will differ significantly between the two isomers due to the different steric and electronic environment created by the C3-methyl group. In the cis isomer, the axial methyl group will have a 1,3-diaxial interaction with the axial proton at C5, potentially causing a downfield shift for that proton.
| Proton | Expected δ (ppm) - Cis Isomer (Axial Me) | Expected δ (ppm) - Trans Isomer (Equatorial Me) | Key Differentiator |
| C3-H | Narrow multiplet, smaller J values (~2-5 Hz) | Broader multiplet, larger J values (~8-12 Hz) | Coupling constants |
| C3-CH ₃ | Doublet, slightly upfield | Doublet, slightly downfield | Chemical shift |
| C5-H (axial) | Potentially downfield due to 1,3-diaxial interaction | "Normal" axial proton chemical shift | Chemical shift |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the ring carbons being sensitive to the steric environment.
Key Differentiating Features:
-
C3-Methyl Carbon: The most significant difference is expected for the methyl carbon itself. An axial methyl group (cis isomer) experiences steric compression from the other axial atoms in the ring (a γ-gauche effect), which causes it to be shielded and resonate at a higher field (lower ppm value) compared to an equatorial methyl group (trans isomer).[2]
-
Ring Carbons (C3 and C5): The carbons bearing axial substituents (C3 in the cis isomer) and the γ-carbons (C5 in the cis isomer) will also be shielded and appear at a higher field compared to their counterparts in the trans isomer. The C=O carbon at C4 may also show a slight shift.
| Carbon | Expected δ (ppm) - Cis Isomer (Axial Me) | Expected δ (ppm) - Trans Isomer (Equatorial Me) | Key Differentiator |
| C3-C H₃ | Upfield (~10-15 ppm) | Downfield (~15-20 ppm) | γ-gauche effect |
| C 3 | Upfield shift | Downfield shift | Steric effects |
| C 5 | Upfield shift | Downfield shift | γ-gauche effect |
| C =O | Minor shift | Minor shift |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While IR spectroscopy is generally less definitive than NMR for distinguishing diastereomers of this type, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The overall molecular symmetry and the vibrational modes of the C-H and C-C bonds within the piperidine ring will be slightly different.
-
C-H Bending Vibrations: The frequencies of C-H bending vibrations can be influenced by the axial or equatorial orientation.
-
Ring Vibrations: The overall pattern of skeletal vibrations in the fingerprint region will differ, providing a unique "fingerprint" for each isomer. The cis isomer, being less symmetrical, may exhibit a more complex spectrum in this region.
A direct comparison of the spectra is necessary, as predicting specific band shifts is challenging. However, it is a valuable tool for confirming the identity of a pure isomer against a known standard.
Mass Spectrometry: Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will likely produce identical molecular ion peaks (M⁺) for both isomers as they have the same molecular weight. The differentiation, if any, will lie in the relative abundances of the fragment ions. The stereochemistry can influence the stability of certain fragment ions or the preferred fragmentation pathways.
For instance, the initial fragmentation is often the loss of the substituent at C3 or cleavage of the piperidine ring. The relative ease of these fragmentation pathways might differ due to the different steric environments of the methyl group. However, these differences are often subtle and may not be sufficient for unambiguous identification without reference spectra. Electrospray ionization (ESI-MS) will primarily show the protonated molecule [M+H]⁺, and significant fragmentation differences in MS/MS experiments would not be expected.
Experimental Protocol: Synthesis, Separation, and Analysis
A robust experimental workflow is crucial for obtaining pure isomers for spectroscopic analysis.
Caption: Experimental workflow for isomer separation and analysis.
Step-by-Step Methodology:
-
Synthesis: A common route involves the synthesis of an enamine or imine from N-phenethyl-4-piperidone, followed by alkylation with a methylating agent (e.g., methyl iodide). Subsequent hydrolysis yields a mixture of the cis and trans isomers.[3]
-
Separation: The diastereomeric mixture can be separated using column chromatography. The choice of stationary phase (silica gel or alumina) and eluent system is critical. The trans isomer, being generally less polar due to the equatorial methyl group, is often expected to elute first.[3]
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10 mg of each pure isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H spectra, paying close attention to the multiplicity and coupling constants of the ring protons.
-
Acquire ¹³C spectra, including a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals.
-
-
IR Spectroscopy:
-
Acquire spectra of each pure isomer using either a KBr pellet or as a thin film on a salt plate.
-
Compare the fingerprint regions of the two spectra for reproducible differences.
-
-
Mass Spectrometry:
-
Analyze each pure isomer by GC-MS (for EI-MS) or LC-MS (for ESI-MS).
-
Compare the fragmentation patterns and relative ion abundances.
-
Conclusion
The differentiation of cis- and trans-3-Methyl-1-(2-phenylethyl)piperidin-4-one is reliably achieved through a combination of spectroscopic techniques, with NMR spectroscopy being the most definitive. The key to this differentiation lies in understanding how the axial versus equatorial orientation of the C3-methyl group influences the local electronic and steric environment of the piperidine ring. The predictable effects on proton coupling constants and ¹³C chemical shifts provide unambiguous signatures for each isomer. While IR and MS offer complementary data, they are most powerful when used for confirmation against established reference spectra. The successful application of these techniques, underpinned by a robust synthesis and separation protocol, is fundamental for advancing the development of stereochemically pure and well-characterized pharmaceutical agents.
References
biological activity of different stereoisomers of 3-methylfentanyl from this precursor
A Comparative Guide to the Biological Activity of 3-Methylfentanyl Stereoisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fentanyl, a potent synthetic opioid, serves as a structural backbone for a vast array of analogues with widely varying pharmacological profiles. Among these, 3-methylfentanyl (3-MF) is notorious for its exceptionally high potency, which can be 400 to 6,000 times that of morphine, depending on the specific stereoisomer.[1] The introduction of a methyl group at the 3-position of the piperidine ring creates two chiral centers, resulting in four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.
This guide provides a detailed comparison of the biological activities of these four stereoisomers, beginning with their synthesis from a common precursor. Understanding the profound influence of stereochemistry on receptor affinity, functional activity, and in vivo effects is paramount for the fields of pharmacology, toxicology, and the development of safer, more effective analgesics. We will explore the structure-activity relationships that govern these differences and provide standardized protocols for their evaluation.
Synthesis and Stereochemistry from a Key Precursor
The synthesis of 3-methylfentanyl isomers typically begins with a precursor like 1-benzyl-3-methyl-4-piperidone .[2][3] The established synthetic route, analogous to the original Janssen method, involves several key steps where stereochemistry is determined and isomers are separated.
A critical step is the reductive amination of the piperidone precursor with aniline. The reduction of the intermediate Schiff base, often with sodium borohydride, produces a mixture of cis and trans isomers of the 4-anilino-piperidine intermediate.[2] The ratio of these isomers can be influenced by the choice of reducing agent, but separation is typically required. The diastereomeric intermediates (cis and trans racemates) are separated, often by fractional crystallization of their salts (e.g., fumarate or oxalate salts).[4] Subsequently, the individual enantiomers of each diastereomer can be resolved using chiral acids, such as D- and L-tartaric acid.[4]
The final steps involve N-alkylation with a phenethyl group followed by N-acylation with propionyl chloride to yield the final 3-methylfentanyl stereoisomers.[4] The absolute configurations of the four isomers have been determined as follows[4]:
-
cis-(+)-3-methylfentanyl: (3R, 4S)
-
cis-(-)-3-methylfentanyl: (3S, 4R)
-
trans-(+)-3-methylfentanyl: (3S, 4S)
-
trans-(-)-3-methylfentanyl: (3R, 4R)
Comparative Receptor Binding and Functional Activity
The primary pharmacological target for 3-methylfentanyl is the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) responsible for mediating both analgesia and severe side effects like respiratory depression. The affinity of each stereoisomer for the MOR is a key determinant of its potency.
Data clearly shows that the cis isomers have a significantly higher binding affinity for the MOR compared to the trans isomers.[5] Among the cis isomers, the (+)-enantiomer is the most potent ligand. This stereoselectivity highlights the precise three-dimensional fit required for optimal receptor interaction.
| Stereoisomer | Absolute Configuration | Mu-Opioid Receptor Binding Affinity (Ki, nM) |
| cis-3-Methylfentanyl (racemate) | (3R,4S) / (3S,4R) | 0.32 [5] |
| trans-3-Methylfentanyl (racemate) | (3S,4S) / (3R,4R) | 1.1 [5] |
| Fentanyl (for comparison) | N/A | 1.3[5] |
| Morphine (for comparison) | N/A | 2.5[5] |
| Note: Data for individual enantiomers is limited, but the high affinity of the cis-racemate is driven overwhelmingly by the cis-(+) isomer. |
While specific functional potency data (EC50 values from GTPγS or cellular assays) for all four isomers is not consistently reported in single studies, the in vivo analgesic data strongly correlates with the binding affinities, suggesting that cis-(+)-3-methylfentanyl is not only a high-affinity ligand but also a highly efficacious agonist at the MOR.
Comparative In Vivo Analgesic Potency
The profound differences in receptor binding translate directly to dramatic disparities in in vivo analgesic potency. The mouse hot-plate test is a standard method for assessing the antinociceptive effects of opioids. Studies meticulously comparing all four isomers demonstrate that cis-(+)-3-methylfentanyl is extraordinarily potent.[4]
| Stereoisomer | Analgesic Potency (ED50, mg/kg, i.p. in mice) | Potency Relative to Morphine |
| cis-(+)-3-Methylfentanyl | 0.00767 [4] | ~2600x [4] |
| cis-(-)-3-Methylfentanyl | ~0.913 (calculated) | ~22x |
| trans-(+)-3-Methylfentanyl | ~0.044 (calculated) | ~450x [4] |
| trans-(-)-3-Methylfentanyl | ~0.176 (calculated) | ~113x |
| Calculations based on potency ratios reported in Wang et al., 1993.[4] The study found cis-(+) was 119 times more potent than cis-(-), and trans-(+) was 4 times more potent than trans-(-). |
The data is unequivocal: the cis-(+)-(3R,4S) isomer is the most potent analgesic, approximately 119 times more potent than its cis-(-) enantiomer and orders of magnitude more potent than the trans isomers.[4] This demonstrates that both the relative (cis/trans) and absolute (R/S) stereochemistry are critical for biological activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The vast difference in potency between the stereoisomers can be attributed to their specific interactions within the chiral binding pocket of the mu-opioid receptor.
-
Cis vs. Trans Isomerism: The superior activity of the cis isomers suggests that this conformation allows for a more optimal orientation of the key pharmacophoric elements—the N-phenethyl group and the N-phenylpropanamide group—within the receptor. It is hypothesized that the piperidine ring adopts a chair conformation where the 4-anilino group is in an equatorial position, and in the cis isomer, the 3-methyl group is axial.[2] This arrangement may prevent steric hindrance and promote a more favorable interaction.
-
Enantioselectivity: The extreme potency of the cis-(+) isomer (3R,4S) over the cis-(-) isomer (3S,4R) is a classic example of enantioselectivity, where one enantiomer (the eutomer) fits the chiral receptor environment far better than its mirror image (the distomer).
-
Binding Mechanism: Advanced studies suggest that cis-(+)-3-methylfentanyl and its analogues may bind in a "pseudoirreversible" manner or act as pseudoallosteric modulators of the mu-opioid receptor. This means that after binding, the ligand dissociates extremely slowly, leading to a prolonged and potent receptor activation that contributes to its long duration of action compared to fentanyl.[6]
Experimental Methodologies
Reproducible and validated assays are essential for comparing opioid activity. Below are standardized protocols for the key experiments discussed.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat whole brain minus cerebellum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of membrane homogenate.
-
50 µL of radioligand (e.g., [³H]DAMGO for MOR, at a concentration near its Kd).
-
50 µL of various concentrations of the 3-methylfentanyl isomer (test ligand) or buffer.
-
For non-specific binding determination, use a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate at 25°C for 60-90 minutes.
-
Termination & Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test ligand. Determine the IC50 (concentration of ligand that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol 2: Mouse Hot-Plate Analgesia Test
This in vivo assay measures the latency of a mouse to react to a thermal stimulus, a common endpoint for assessing analgesic efficacy.
-
Animal Acclimation: Acclimate male ICR or Swiss Webster mice (20-25 g) to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Use a commercial hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Place each mouse on the hot plate and start a timer. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be used.
-
Drug Administration: Administer the 3-methylfentanyl isomer or vehicle control via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At set time points after injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Convert the latency times to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the dose-response curve to determine the ED50 (the dose required to produce 50% of the maximum effect).
Conclusion
The stereochemistry of 3-methylfentanyl is not a subtle modulator of its activity but rather the primary determinant of its pharmacological profile. The evidence conclusively shows that the cis-(+)-(3R,4S) stereoisomer is the most biologically active, exhibiting the highest receptor binding affinity and the most potent in vivo analgesic effects, making it thousands of times more potent than morphine.[4] In contrast, the other three isomers are significantly less active, though still potent opioids in their own right.
This dramatic stereoselectivity underscores the precise structural requirements for potent mu-opioid receptor agonism. For drug development professionals, this knowledge reinforces the necessity of stereoselective synthesis and chiral separation in creating targeted therapeutics. For researchers and public health officials, it highlights the immense danger posed by clandestine synthesis, where mixtures of isomers with unpredictable and extreme potencies can be produced.
References
- 1. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. (+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site: evidence for pseudoallosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
For researchers, scientists, and professionals in drug development, the synthesis of substituted piperidin-4-one scaffolds is a foundational step in the discovery of novel therapeutics. These structures are ubiquitous in a vast array of natural products and pharmaceuticals, serving as crucial intermediates.[1][2][3][4] The target molecule, 3-Methyl-1-(2-phenylethyl)piperidin-4-one, is a key precursor for potent analgesics and other centrally acting agents.[5] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance. The choice of catalyst is the most critical variable influencing these outcomes.
This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of this piperidinone core. We will move beyond a simple listing of methods to explore the mechanistic rationale behind catalyst selection, supported by representative experimental data and detailed protocols.
Synthetic Strategy Overview
The construction of the this compound ring is typically achieved through a multi-component strategy, most commonly leveraging a tandem Michael addition-intramolecular Mannich reaction or a related cyclization cascade.[6][7][8][9] The general approach involves the reaction of phenethylamine, methyl vinyl ketone (or a surrogate), and an acrylate derivative, which cyclizes to form the desired heterocyclic ketone. The catalyst's role is to orchestrate this complex transformation with high fidelity and yield.
Caption: General synthetic scheme for piperidin-4-one formation.
Comparative Analysis of Catalytic Systems
We will evaluate three distinct and representative catalytic systems: a classic organocatalyst, a conventional Lewis acid, and a modern lanthanide-based Lewis acid. This selection provides a broad overview of the available technologies and their respective trade-offs.
| Catalyst System | Typical Yield (%) | Reaction Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| L-Proline | 70-85 | 24-48 | 25-60 | 10-30 | Metal-free, low toxicity, readily available, potential for enantioselectivity.[10][11] | Higher catalyst loading, longer reaction times, moderate yields. |
| Titanium (IV) Isopropoxide | 80-90 | 12-24 | 25-80 | 5-15 | Cost-effective, good yields, readily available.[12][13] | Highly moisture-sensitive requiring inert conditions, can generate titanium dioxide waste during workup.[14] |
| Ytterbium (III) Triflate | 90-98 | 4-12 | 25-50 | 1-5 | Exceptional yields, low catalyst loading, rapid reactions, water-tolerant, reusable.[15][16][17] | Higher initial cost, potential for trace metal contamination in the final product. |
Part 1: L-Proline Organocatalysis
Mechanistic Principle: L-proline is a bifunctional organocatalyst. Its secondary amine reversibly forms an enamine with a ketone (one of the reactants), increasing its nucleophilicity. Simultaneously, its carboxylic acid moiety can act as a Brønsted acid, activating the electrophile via hydrogen bonding. This dual activation within a single small molecule facilitates the reaction cascade under metal-free conditions.[11][18][19]
Experimental Workflow:
Caption: Workflow for L-Proline catalyzed synthesis.
Step-by-Step Protocol:
-
Reactant Charging: To a 100 mL round-bottom flask, add phenethylamine (1.0 eq), methyl vinyl ketone (1.1 eq), and methyl acrylate (1.1 eq). Dissolve the components in dimethyl sulfoxide (DMSO, 20 mL). The use of a polar aprotic solvent is crucial for maintaining the solubility of all components and intermediates.
-
Catalyst Addition: Add L-proline (20 mol%). The relatively high catalyst loading is characteristic of many organocatalytic reactions, required to drive the catalytic cycle efficiently.
-
Reaction Execution: Equip the flask with a condenser and stir the mixture at 60 °C. The reaction is monitored for completion (disappearance of starting materials) by Thin Layer Chromatography (TLC), which typically takes 24-48 hours.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). The aqueous wash removes the DMSO and the water-soluble proline catalyst.
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
Part 2: Titanium (IV) Isopropoxide Lewis Acid Catalysis
Mechanistic Principle: Titanium (IV) isopropoxide, Ti(O-iPr)₄, is a potent, oxophilic Lewis acid. It coordinates to the carbonyl oxygen of the Michael acceptor (methyl vinyl ketone and methyl acrylate), significantly increasing their electrophilicity and accelerating the rate of nucleophilic attack by the amine. This activation facilitates the reaction at lower temperatures or shorter times compared to uncatalyzed versions.[12][13][20]
Experimental Workflow:
Caption: Workflow for Ti(O-iPr)₄ mediated synthesis.
Step-by-Step Protocol:
-
Inert Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Anhydrous conditions are critical as Ti(O-iPr)₄ readily hydrolyzes to form catalytically inactive titanium dioxide.[14]
-
Reactant Charging: Charge the flask with phenethylamine (1.0 eq), methyl vinyl ketone (1.1 eq), and methyl acrylate (1.1 eq) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add titanium (IV) isopropoxide (10 mol%) dropwise via syringe. An exothermic reaction may be observed. The controlled addition at low temperature is a safety measure to manage this exotherm.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours. Monitor progress by TLC.
-
Workup and Quenching: Upon completion, cool the flask again to 0 °C and very slowly add 1M aqueous HCl (20 mL) to quench the reaction and hydrolyze the titanium species. Caution: This can be vigorous. After quenching, neutralize the mixture with saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.
-
Purification: Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Ytterbium (III) Triflate Lewis Acid Catalysis
Mechanistic Principle: Lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), are exceptionally powerful Lewis acids that, unlike many conventional ones, are stable and active in the presence of water.[15] The triflate anion is a poor ligand, leaving the Yb³⁺ ion highly accessible for coordination to carbonyls, leading to powerful activation. This combination of high activity and operational simplicity makes it a superior catalyst.[16][17]
Experimental Workflow:
Caption: Workflow for Yb(OTf)₃ catalyzed synthesis.
Step-by-Step Protocol:
-
Reactant Charging: In a standard round-bottom flask (no inert atmosphere required), combine phenethylamine (1.0 eq), methyl vinyl ketone (1.1 eq), and methyl acrylate (1.1 eq) in acetonitrile (20 mL).
-
Catalyst Addition: Add Ytterbium (III) triflate (2 mol%). The remarkably low catalyst loading is a direct result of its high catalytic activity.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours, as monitored by TLC. The mild conditions and rapid conversion are hallmarks of this system.
-
Workup: Remove the acetonitrile under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL). The catalyst is water-soluble and is largely removed during the aqueous workup, allowing for potential recovery from the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude material is then purified by flash column chromatography to afford the final product in high yield.
Conclusion and Recommendation
The selection of a catalyst for the synthesis of this compound is a strategic decision that balances efficiency, cost, and operational complexity.
-
For Green Chemistry and Academic Exploration: L-Proline offers a metal-free, environmentally benign route. It is the catalyst of choice when avoiding metal contamination is critical and longer reaction times are acceptable. Its potential to be adapted for asymmetric synthesis is a significant advantage in discovery chemistry.[18]
-
For Cost-Effective, Large-Scale Synthesis: Titanium (IV) isopropoxide represents a classic, workhorse Lewis acid. Its low cost and the high yields it can produce make it attractive for scale-up operations where stringent control of anhydrous conditions can be implemented and managed.[20]
-
For High-Throughput Synthesis and Maximum Efficiency: Ytterbium (III) triflate is unequivocally the most efficient catalyst. Its ability to drive reactions to completion in a fraction of the time, at room temperature, with very low catalyst loading, and without the need for an inert atmosphere makes it ideal for rapid lead optimization, library synthesis, and processes where speed and yield are the primary drivers. The higher upfront cost of the catalyst is often justified by the significant reduction in process time, energy consumption, and simplified handling.
For drug development professionals, where time and yield directly impact project timelines and costs, the Ytterbium (III) triflate catalyzed method presents the most compelling option for robust and efficient production of the this compound intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. titanium iv isopropoxide: Topics by Science.gov [science.gov]
- 13. Titanium(IV) isopropoxide mediated synthesis of pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 18. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Establishing the Absolute Configuration of 3-Methyl-1-(2-phenylethyl)piperidin-4-one Stereoisomers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the unambiguous assignment of absolute configuration is a cornerstone of chemical and pharmacological integrity. The seemingly subtle variation in the three-dimensional arrangement of atoms in stereoisomers can elicit profoundly different biological responses. This guide provides a comprehensive comparison of modern analytical techniques for establishing the absolute configuration of the cis and trans stereoisomers of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key structural motif in the development of potent analgesics and other neurologically active agents.
The 3-methyl-4-piperidone core is a privileged scaffold in medicinal chemistry, notably as a precursor to potent fentanyl analogs. The introduction of a methyl group at the 3-position creates two chiral centers, C3 and C4, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two diastereomeric pairs: the trans isomers ((3R,4R) and (3S,4S)) and the cis isomers ((3R,4S) and (3S,4R)). The distinct spatial arrangement of the methyl and phenylethyl groups significantly influences the molecule's interaction with biological targets, making the precise determination of their absolute configuration a critical step in drug discovery and development.
This guide will objectively compare the performance of three primary analytical methodologies for this purpose: Vibrational Circular Dichroism (VCD) spectroscopy, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents. We will delve into the causality behind experimental choices for each technique and provide detailed, self-validating protocols to ensure scientific rigor.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining the absolute configuration of this compound stereoisomers hinges on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail.
| Technique | Sample Requirements | Throughput | Confidence in Assignment | Key Advantages | Key Limitations |
| Vibrational Circular Dichroism (VCD) | ~5-15 mg, soluble in a suitable solvent (e.g., CDCl₃) | High | High (with computational support) | Non-destructive, applicable to non-crystalline samples (oils, liquids), provides solution-state conformation. | Requires quantum mechanical calculations for interpretation, which can be computationally intensive. |
| X-ray Crystallography | Single crystal of sufficient quality and size (~0.1 mm) | Low | Unambiguous (Gold Standard) | Provides a complete 3D structure with high precision. | Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials. |
| NMR with Chiral Agents | ~1-5 mg, soluble in a suitable NMR solvent | Moderate | High (relative configuration often easier) | Widely accessible instrumentation, can be used for enantiomeric excess determination. | Requires derivatization or the use of chiral solvating agents, which can be complex; interpretation can be challenging. |
In-Depth Methodologies and Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration and conformation in solution.
Causality of Experimental Choices: VCD is particularly advantageous when single crystals for X-ray analysis cannot be obtained.[3][4] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known stereoisomer, the absolute configuration can be confidently assigned.[5][6] The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial to minimize interference from solvent absorption bands in the spectral regions of interest.
Experimental Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination using VCD.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the purified stereoisomer of this compound and dissolve it in 200 µL of deuterated chloroform (CDCl₃). Transfer the solution to a 100 µm pathlength cell with barium fluoride (BaF₂) windows.
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data collection typically requires several hours (e.g., 4-8 hours) to achieve a sufficient signal-to-noise ratio.[2][3]
-
Quantum Mechanical Calculations:
-
Generate a 3D model of one enantiomer of the target stereoisomer (e.g., the (3R,4R)-trans isomer).
-
Perform a conformational search using a molecular mechanics force field to identify low-energy conformers.
-
For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[6]
-
Calculate the VCD and IR spectra for each optimized conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.
Single-Crystal X-ray Crystallography: The Definitive Method
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.[7][8]
Causality of Experimental Choices: This technique is considered the "gold standard" because it directly visualizes the electron density of the molecule, allowing for the precise determination of atomic positions and stereochemistry. The key prerequisite is the availability of a high-quality single crystal.[9][10] The choice of crystallization solvent and technique is critical and often requires empirical screening.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Detailed Protocol:
-
Crystallization: Dissolve the purified stereoisomer of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.[10]
-
Crystal Selection and Mounting: Select a single crystal of appropriate size (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects. Mount the crystal on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (to minimize thermal motion) and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.[11]
NMR Spectroscopy with Chiral Resolving Agents: A Versatile Approach
NMR spectroscopy can be used to determine the absolute configuration of a chiral molecule by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[12][13]
Causality of Experimental Choices: The formation of diastereomers results in distinguishable NMR spectra for the two original enantiomers, allowing for their differentiation.[14] The Mosher's acid method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example of a CDA.[15] The choice of CDA or CSA depends on the functional groups present in the target molecule. For a ketone like this compound, derivatization of a reduced alcohol precursor or the use of a CSA that interacts with the piperidine nitrogen or the ketone carbonyl would be appropriate.
Experimental Workflow for NMR Analysis
Caption: Workflow for absolute configuration determination using NMR with chiral agents.
Detailed Protocol (using a Chiral Derivatizing Agent on a reduced precursor):
-
Reduction of the Ketone: Reduce the purified stereoisomer of this compound to the corresponding alcohol using a mild reducing agent like sodium borohydride. This will create a secondary alcohol, which is suitable for derivatization.
-
Derivatization: React the resulting alcohol with both (R)- and (S)-MTPA chloride to form the respective diastereomeric Mosher's esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Interpretation: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR).
-
Assignment: Apply the Mosher's model to correlate the signs of the Δδ values for protons on either side of the newly formed stereocenter to the absolute configuration of that center. This, in turn, reveals the absolute configuration of the original ketone stereoisomer.
Conclusion
The determination of the absolute configuration of this compound stereoisomers is a critical undertaking in the development of novel therapeutics. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for determining the absolute configuration of molecules in solution, particularly for those that are difficult to crystallize. NMR spectroscopy with chiral resolving agents offers a widely accessible and versatile approach. The choice of technique will ultimately depend on the specific properties of the sample and the resources available. By understanding the principles and applying the rigorous protocols outlined in this guide, researchers can confidently establish the absolute stereochemistry of these important pharmaceutical building blocks, ensuring the scientific integrity and safety of their drug discovery programs.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. jasco-global.com [jasco-global.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spark904.nl [spark904.nl]
- 5. biotools.us [biotools.us]
- 6. jascoinc.com [jascoinc.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. rigaku.com [rigaku.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Guide to the Proper Disposal of 3-Methyl-1-(2-phenylethyl)piperidin-4-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. As a substituted piperidinone, this compound warrants careful handling due to its potential hazards and the stringent regulatory scrutiny applied to related structures. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only comply with regulations but are also grounded in robust scientific safety principles.
The causality behind these protocols is rooted in the chemical nature of piperidine derivatives and federal regulations governing hazardous waste. Adherence to these procedures is critical for maintaining laboratory safety, ensuring environmental protection, and upholding regulatory compliance.
Pre-Disposal Hazard Assessment & Safety Precautions
A thorough understanding of the risks associated with this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS#: 82003-82-5) is not widely available, a reliable hazard profile can be inferred from its structural analogs, such as N-Phenethyl-4-piperidone (NPP) and 4-Piperidone.
Inferred Hazard Profile:
Based on data for structurally related compounds, this compound should be handled as a substance that is:
Regulatory Context: A Critical Consideration
It is imperative to recognize that the core structure, 4-piperidinone, and its N-phenethyl derivative (NPP) are classified as List I chemicals by the U.S. Drug Enforcement Administration (DEA) [2][3]. This designation is due to their utility as precursors in the synthesis of fentanyl and its analogs[2][3]. Consequently, this compound must be managed with the high level of security and documentation appropriate for a potential fentanyl precursor. All waste streams containing this compound must be meticulously tracked from generation to disposal.
Personal Protective Equipment (PPE):
A self-validating safety protocol demands that personnel are protected from exposure at all times. The following PPE is mandatory when handling the compound or its waste containers[1][4]:
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer data for compatibility. | Prevents dermal absorption and skin irritation. Piperidine derivatives can be corrosive or irritating to the skin[5]. |
| Eye/Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. | Protects against accidental splashes which can cause serious eye irritation or damage[1]. |
| Skin and Body Protection | A lab coat is standard. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are required. | Prevents contamination of personal clothing and minimizes skin contact[1]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation[1][6]. |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its inferred hazards and regulatory context, this compound must be disposed of as hazardous waste .
Key Steps:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink[7][8]. As a water-miscible organic compound, it can harm aquatic life and disrupt wastewater treatment processes[9].
-
Segregate at the Source: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., contaminated gloves, weigh boats, pipette tips).
-
Maintain Chemical Compatibility: Store this waste stream separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent exothermic reactions or the release of toxic gases[10][11].
Step-by-Step Disposal Protocol
This protocol follows guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety[7][12].
Step 1: Select the Appropriate Waste Container
-
Primary Container: Use a clean, sealable container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate[10]. The container must be free of damage or leaks[7].
-
Container Size: Choose a size appropriate for the volume of waste to be generated to avoid prolonged storage of nearly empty containers[7].
Step 2: Label the Waste Container Correctly
-
As soon as the first drop of waste is added, the container must be labeled. The label must include[13]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added (the "accumulation start date").
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA), which is the laboratory area at or near the point of waste generation and under the control of the operator[10][13].
-
Keep the container closed at all times except when adding waste[10].
-
Store the container in a secondary containment bin to prevent spills from spreading[12].
-
If the waste is flammable, it should be placed inside a flammable storage cabinet[13].
Step 4: Documentation and Record-Keeping
-
Maintain a log sheet for the waste container, documenting the amount of waste added and the date. This creates an auditable trail, which is crucial given the compound's regulatory context.
-
This documentation is essential for your institution's environmental health and safety (EHS) office and the licensed waste disposal vendor.
Step 5: Arrange for Final Disposal
-
Once the container is full (do not fill past 90% capacity), or if waste has been accumulating for close to the site's limit (e.g., 90 or 180 days depending on generator status), contact your institution's EHS office[12][13].
-
The EHS office will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final destruction, typically via high-temperature incineration[14].
-
Never give this waste to an uncertified carrier.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Contamination Response
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (Contained within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a spill kit with appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large amounts of liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the spill to the laboratory supervisor.
For a Large Spill (Outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS emergency line and the campus safety office immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Attempt to Clean Up: Allow the trained emergency response team to manage the cleanup[15].
Personnel Decontamination:
-
If on skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower[1][14]. Seek medical attention.
-
If in eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
By adhering to this comprehensive guide, laboratory personnel can manage and dispose of this compound in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 4. osha.com [osha.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. nj.gov [nj.gov]
Personal protective equipment for handling 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Comprehensive Safety & Handling Guide: 3-Methyl-1-(2-phenylethyl)piperidin-4-one
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. The causality behind each recommendation is explained to build a culture of safety that is both robust and intuitive.
The subject molecule belongs to the 4-piperidinone class. A closely related analogue, N-phenethyl-4-piperidinone (NPP), is a regulated precursor in the synthesis of fentanyl.[1] This context underscores the importance of meticulous handling protocols, not only for direct toxicological risks but also to maintain rigorous control over the material. Due to the limited specific safety data on this compound, this guide synthesizes data from structurally similar piperidine and piperidinone derivatives to establish a comprehensive safety margin.
Hazard Assessment: Understanding the Adversary
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound, a solid with a melting point of 111-112°C, should be treated as a hazardous substance.[2]
Primary Hazards Identified from Analogues:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Dermal Hazard: Causes skin irritation and may cause an allergic skin reaction.[3][4][5]
-
Ocular Hazard: Causes serious eye irritation or damage.[4][5]
-
Respiratory Hazard: May cause respiratory irritation, particularly as a dust.[4][5][6]
These hazards dictate a multi-faceted approach to personal protective equipment (PPE), ensuring a complete barrier against all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on the specific task and the associated risk of exposure. The following protocols are designed to provide a minimum standard of protection, which should be escalated based on a local risk assessment.
Dermal Protection: Skin and Body
Core Directive: Avoid all skin contact. Piperidine derivatives can cause irritation, and some may be absorbed through the skin.[7][8]
-
Gloves: Nitrile gloves are the standard for incidental contact. Always check for tears or degradation before use.[9] For tasks involving prolonged contact or immersion, select gloves with a high protection class (breakthrough time > 240 minutes) tested against a relevant standard (e.g., EN 374 in Europe, US F739).[9]
-
Causality: The phenylethyl group increases the lipophilicity of the molecule compared to simpler piperidones, potentially enhancing its ability to be absorbed through the skin. Double-gloving is a prudent measure during high-risk procedures like transfers of large quantities or spill cleanup.
-
-
Laboratory Coat/Coveralls: A standard cotton lab coat is mandatory for all handling procedures. For tasks with a significant risk of dust generation or splashing, such as large-scale weighing or reaction quenching, a non-porous apron or disposable coveralls should be worn over the lab coat.[9] Contaminated clothing must be removed immediately and laundered separately before reuse.[3]
Ocular Protection: Eyes and Face
Core Directive: Prevent all contact with eyes. Analogous compounds are classified as causing serious eye irritation or damage.[4][5][7]
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to national standards (e.g., AS/NZS 1337.1, EN166, or ANSI Z87.1) must be worn at all times in the laboratory where this chemical is handled.[4]
-
Chemical Goggles: For any procedure where splashing or dust generation is likely (e.g., weighing, preparing solutions, transfers), chemical goggles provide a superior seal around the eyes and are required.[4][9]
-
Face Shield: When handling larger quantities (>50g) or during procedures with a high risk of splashing, a full-face shield should be worn in conjunction with chemical goggles to protect the entire face.[5][10]
-
Contact Lenses: Contact lenses should not be worn when handling this chemical. They can absorb and concentrate irritants, and their presence can interfere with emergency eye-washing procedures.[4][9]
Respiratory Protection
Core Directive: Avoid inhalation of dust. As a solid, the primary respiratory hazard from this compound is the inhalation of airborne particulates.[4][8]
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid material should be conducted within a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[8][11][12]
-
Respirators: In the absence of adequate engineering controls or during emergency situations like a major spill, respiratory protection is required. The choice of respirator depends on the potential exposure level.
-
Dust Mask (N95/P1): For nuisance levels of dust, a NIOSH-approved N95 (US) or EN 143 certified P1 (EU) disposable respirator may be sufficient.[8]
-
Air-Purifying Respirator (APR): For higher potential concentrations, a half-face or full-face APR with P3 particulate filters should be used.[9] All users must be properly fit-tested as part of a comprehensive respiratory protection program.[9][11]
-
The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow based on laboratory task.
Operational & Disposal Plan
Effective protection relies on integrating PPE use with standard operating procedures for handling, storage, and disposal.
Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and readily accessible.[11][12]
-
Donning PPE: Don PPE in the following order: lab coat/coveralls, respirator (if required), goggles/face shield, and then gloves (the outer pair if double-gloving).
-
Manipulation: Use dry, clean-up procedures and avoid generating dust.[4] If transferring the solid, use spark-proof tools and ground equipment to prevent static discharge, a general good practice even for non-flammable solids.[7][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][13] Store locked up.[6]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by goggles/face shield, lab coat, and respirator. Wash hands thoroughly with soap and water after handling is complete.[3][4][13]
Spill Response
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
| Spill Size | Personnel | Containment & Cleanup | Decontamination |
| Minor Spill (<5g) | Trained lab personnel. | Wear enhanced PPE (double gloves, goggles, respirator). Use dry cleanup procedures; avoid generating dust.[4] Sweep up with inert absorbent material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.[3][7] | Wash the area with soap and water, preventing runoff into drains.[4] |
| Major Spill (>5g) | All non-essential personnel. | Evacuate the area immediately. Alert emergency services and advise them of the hazard's location and nature.[3][4] | Only personnel with specialized training and appropriate PPE (e.g., Level B or C) should attempt cleanup.[14] Ventilate the area and prevent spillage from entering drains or waterways.[9][10] |
The following diagram illustrates the emergency procedure for a major spill.
Caption: Workflow for responding to a major chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[13]
-
Place waste in clean, dry, sealable, and clearly labeled containers.[3][4]
-
Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6][11][13] Do not allow the product to enter drains or waterways.[8][10]
By integrating these expert-validated protocols into your daily workflow, you can ensure a safe and productive research environment. This guide serves as a living document; always supplement it with your institution's specific safety policies and a thorough review of the most current Safety Data Sheet (SDS) available.
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
